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Foundational

A Technical Guide to the Mechanism of Action of 3-(1-(Cyclohexylmethyl)-1H-pyrazol-4-yl)aniline Derivatives: A Kinase-Centric Hypothesis

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth analysis of the probable mechanism of action for the emerging class of compounds, 3-(1-(Cyclohexylmethyl)-1H-pyrazol-4-yl)an...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the probable mechanism of action for the emerging class of compounds, 3-(1-(Cyclohexylmethyl)-1H-pyrazol-4-yl)aniline derivatives. Synthesizing data from structurally related molecules and established principles of medicinal chemistry, we present a scientifically grounded hypothesis centered on the inhibition of protein kinases. This document is intended to serve as a foundational resource for researchers engaged in the development and characterization of this and similar chemical series.

Introduction: The Emergence of a Privileged Scaffold

The 3-(1-(Cyclohexylmethyl)-1H-pyrazol-4-yl)aniline scaffold represents a strategic amalgamation of two key pharmacophoric elements: the 4-anilinopyrazole core and a cyclohexylmethyl substituent. The pyrazole ring is a versatile five-membered heterocycle that is a cornerstone in a multitude of approved pharmaceuticals and clinical candidates.[1][2][3][4] Its derivatives are known to exhibit a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[2][3][4][5]

The 4-anilinopyrazole moiety, in particular, is recognized as a "privileged scaffold" in medicinal chemistry, especially for the development of protein kinase inhibitors.[6][7][8] This is due to its ability to mimic the purine core of adenosine triphosphate (ATP) and form key hydrogen bonding interactions within the kinase ATP-binding site. Numerous 4-anilino-based heterocyclic compounds, such as 4-anilinoquinazolines and 4-anilinopyrimidines, have been successfully developed as potent and selective kinase inhibitors, including several approved anticancer drugs that target epidermal growth factor receptor (EGFR) and other receptor tyrosine kinases.[9][10][11][12][13][14]

The inclusion of the cyclohexylmethyl group at the N1 position of the pyrazole ring is a rational design element intended to enhance binding affinity and selectivity by engaging with hydrophobic regions within the target protein. This aliphatic group can occupy hydrophobic pockets adjacent to the ATP-binding site, a common strategy to improve the potency and pharmacokinetic properties of small molecule inhibitors. A notable example of a cyclohexyl-substituted pyrazole derivative has been identified as an inhibitor of the hepatitis C virus polymerase NS5B, underscoring the utility of this substituent in achieving potent biological activity.[15]

This guide, therefore, posits that 3-(1-(Cyclohexylmethyl)-1H-pyrazol-4-yl)aniline derivatives function primarily as ATP-competitive kinase inhibitors . The subsequent sections will elaborate on this proposed mechanism, detail the key molecular interactions, and provide a comprehensive framework of experimental protocols to validate this hypothesis.

Proposed Mechanism of Action: Targeting the Kinase ATP-Binding Site

We hypothesize that 3-(1-(Cyclohexylmethyl)-1H-pyrazol-4-yl)aniline derivatives exert their biological effects by directly binding to the ATP-binding site of protein kinases, thereby preventing the phosphorylation of their downstream substrates. This competitive inhibition is likely driven by a specific set of molecular interactions, as depicted in the conceptual binding model below.

Key Molecular Interactions:
  • Hinge Binding: The 4-anilinopyrazole core is anticipated to anchor the molecule within the ATP-binding site by forming one or more hydrogen bonds with the "hinge" region of the kinase. This region connects the N- and C-terminal lobes of the kinase domain. Specifically, the aniline N-H group and one of the pyrazole nitrogen atoms can act as hydrogen bond donors and acceptors, respectively, to the backbone amide and carbonyl groups of the hinge residues. This interaction is a hallmark of many Type I kinase inhibitors.

  • Hydrophobic Engagement: The cyclohexylmethyl substituent is predicted to project into a hydrophobic pocket, often referred to as the "back pocket," which is adjacent to the ATP-binding site. This interaction is crucial for enhancing the potency and selectivity of the inhibitor. The size and shape of this pocket vary among different kinases, suggesting that modifications to the cyclohexyl group could be a key strategy for tuning the selectivity profile of these derivatives.

  • Solvent Front Interactions: The aniline ring and any substituents thereon are positioned towards the solvent-exposed region of the ATP-binding site. This allows for further chemical modifications to optimize physicochemical properties such as solubility and cell permeability, without disrupting the core binding interactions.

Visualizing the Binding Hypothesis

The following diagram, generated using DOT language, illustrates the proposed binding mode of a 3-(1-(Cyclohexylmethyl)-1H-pyrazol-4-yl)aniline derivative within a generic kinase ATP-binding site.

G cluster_kinase Kinase ATP-Binding Site cluster_inhibitor Inhibitor Molecule hinge Hinge Region hydrophobic_pocket Hydrophobic Pocket gatekeeper Gatekeeper Residue solvent_front Solvent Front pyrazole Pyrazole Ring pyrazole->hinge H-Bond aniline Aniline Ring aniline->hinge H-Bond aniline->solvent_front Solvent Exposure cyclohexylmethyl Cyclohexylmethyl Group cyclohexylmethyl->hydrophobic_pocket Hydrophobic Interaction G cluster_workflow Mechanism of Action Validation Workflow start Hypothesis: Kinase Inhibition invitro In Vitro Kinase Assay (IC50) start->invitro cellular Cellular Assays (Western Blot) invitro->cellular Potent compounds sar SAR Studies invitro->sar binding Binding Assay (ITC - KD) cellular->binding Target engagement confirmed binding->sar Direct binding confirmed conclusion Validated Mechanism sar->conclusion

Caption: Integrated workflow for validating the kinase inhibition mechanism.

Conclusion

The 3-(1-(Cyclohexylmethyl)-1H-pyrazol-4-yl)aniline scaffold holds significant promise as a template for the design of novel kinase inhibitors. The inherent properties of the 4-anilinopyrazole core for hinge binding, combined with the potential for the cyclohexylmethyl group to confer potency and selectivity through hydrophobic interactions, provide a strong rationale for this proposed mechanism of action. The experimental framework detailed in this guide offers a robust and systematic approach for researchers to validate this hypothesis, elucidate the specific kinase targets, and ultimately drive the development of this compound class towards therapeutic applications.

References

  • Ferguson, F. M., Doctor, Z. M., Ficarro, S. B., et al. (2019). Synthesis and structure activity relationships of a series of 4-amino-1H-pyrazoles as covalent inhibitors of CDK14. [Source details not fully available in search results]
  • Belal, A., et al. (2022). Targeting kinases with anilinopyrimidines: Discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily. ResearchGate. [Link]

  • Various Authors. (n.d.). 4-Anilinoquinazoline Derivatives with Epidermal Growth Factor Receptor Inhibitor Activity. ResearchGate. [Link]

  • Ferguson, F. M., et al. (2019). Synthesis and structure activity relationships of a series of 4-amino-1H-pyrazoles as covalent inhibitors of CDK14. Korea University Pure. [Link]

  • Smaill, J. B., et al. (2001). Tyrosine kinase inhibitors. 18. 6-Substituted 4-anilinoquinazolines and 4-anilinopyrido[3,4-d]pyrimidines as soluble, irreversible inhibitors of the epidermal growth factor receptor. Journal of Medicinal Chemistry, 44(3), 429-40. [Link]

  • Asquith, C. R. M., et al. (2017). Identification and Optimization of 4-Anilinoquinolines as Inhibitors of Cyclin G Associated Kinase. ePrints Soton. [Link]

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  • Bridges, A. J., et al. (1996). Structure-activity relationships for 4-anilinoquinazolines as potent inhibitors at the ATP binding site of the epidermal growth factor receptor in vitro. Clinical and Experimental Pharmacology and Physiology, 23(5), 424-7. [Link]

  • Kumar, V., et al. (2013). Current status of pyrazole and its biological activities. Journal of Global Pharma Technology. [Link]

  • Asquith, C. R. M., et al. (2017). Identification and Optimization of 4-Anilinoquinolines as Inhibitors of Cyclin G Associated Kinase. bioRxiv. [Link]

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  • Martin, S. W., et al. (2011). The synthesis and evaluation of a novel class of (E)-3-(1-cyclohexyl-1H-pyrazol-3-yl)-2-methylacrylic acid hepatitis C virus polymerase NS5B inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(10), 2869-72. [Link]

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  • Various Authors. (n.d.). 4-Anilinoquinazoline Derivatives with Epidermal Growth Factor Receptor Inhibitor Activity. [Source details not fully available in search results]
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Exploratory

pharmacokinetics of 3-(1-(Cyclohexylmethyl)-1H-pyrazol-4-yl)aniline in drug discovery

An In-Depth Technical Guide to the Pharmacokinetic Characterization of 3-(1-(Cyclohexylmethyl)-1H-pyrazol-4-yl)aniline in Drug Discovery Foreword: Charting the Course for a Novel Pyrazole Derivative In the landscape of m...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Pharmacokinetic Characterization of 3-(1-(Cyclohexylmethyl)-1H-pyrazol-4-yl)aniline in Drug Discovery

Foreword: Charting the Course for a Novel Pyrazole Derivative

In the landscape of modern drug discovery, the pyrazole scaffold is a privileged structure, forming the core of numerous therapeutic agents.[1][2] The journey of a novel pyrazole-containing new chemical entity (NCE), such as 3-(1-(Cyclohexylmethyl)-1H-pyrazol-4-yl)aniline, from a promising hit to a viable drug candidate is contingent not only on its potency but also on its behavior within a biological system. Understanding its pharmacokinetics (PK)—the study of its absorption, distribution, metabolism, and excretion (ADME)—is paramount. A compound's PK profile dictates its dosing regimen, efficacy, and potential for toxicity.[3][4]

This guide provides a comprehensive, technically-grounded framework for the thorough pharmacokinetic characterization of a novel pyrazole derivative, exemplified by 3-(1-(Cyclohexylmethyl)-1H-pyrazol-4-yl)aniline. It is designed for researchers at the forefront of drug development, offering not just protocols, but the strategic rationale behind them. Our objective is to de-risk drug candidates early by building a robust ADME profile, thereby increasing the probability of clinical success.[5][6][7]

Part 1: Foundational In Vitro ADME Profiling: The First Look at In Vivo Potential

Early-stage in vitro ADME assays are the cornerstone of modern drug discovery, providing a cost-effective and high-throughput means to filter compounds with undesirable pharmacokinetic properties.[4][7][8] These assays are designed to predict a compound's behavior in vivo, guiding medicinal chemistry efforts to optimize its drug-like properties.[6][9]

Physicochemical Properties: The Bedrock of Bioavailability

A compound's fundamental physical and chemical characteristics govern its ability to be absorbed and distributed.

  • Aqueous Solubility: A drug must be in solution to be absorbed. Poor solubility is a frequent cause of poor oral bioavailability.

    • Kinetic Solubility: Measures the concentration at which a compound precipitates from a supersaturated stock solution (typically in DMSO) when diluted in an aqueous buffer. This high-throughput assay mimics the conditions of many in vitro screens.

    • Thermodynamic Solubility: Represents the true equilibrium solubility of a solid compound in a specific solvent system. While lower throughput, it provides a more accurate measure of a compound's intrinsic solubility.

  • Lipophilicity (LogD): The distribution coefficient (LogD) at a physiological pH of 7.4 is a critical determinant of a compound's ability to cross biological membranes, its binding to plasma proteins, and its potential for off-target effects. An optimal LogD range (typically 1-3) is often sought to balance solubility and permeability.

ParameterAssay MethodTypical OutputSignificance for 3-(1-(Cyclohexylmethyl)-1H-pyrazol-4-yl)aniline
Kinetic Solubility Nephelometry/Turbidimetryµg/mL or µMProvides an early flag for potential absorption issues. The aniline and pyrazole moieties may offer some polarity, but the cyclohexylmethyl group is highly lipophilic, suggesting that solubility could be a key optimization parameter.
LogD at pH 7.4 Shake-flask or HPLCUnitless ratioA key predictor of permeability and potential for non-specific binding. The large lipophilic cyclohexyl group will significantly increase LogD, which needs to be balanced against the more polar aniline and pyrazole rings to achieve optimal ADME properties.
Absorption: Crossing the Gut Wall

For orally administered drugs, permeability across the intestinal epithelium is a critical step.

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This assay assesses passive diffusion across an artificial lipid membrane. It is a rapid and cost-effective way to predict passive transcellular permeability.

  • Caco-2 Cell Permeability Assay: Caco-2 cells are a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier. This assay measures both passive diffusion and active transport, including the effects of efflux transporters like P-glycoprotein (P-gp).[5][6]

Experimental Protocol: Caco-2 Permeability Assay

Objective: To determine the bidirectional permeability of 3-(1-(Cyclohexylmethyl)-1H-pyrazol-4-yl)aniline and identify its potential as a P-glycoprotein (P-gp) substrate.

Methodology:

  • Cell Culture: Caco-2 cells are seeded onto permeable Transwell® inserts and cultured for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) and the permeability of a fluorescent marker like Lucifer Yellow.

  • Permeability Assessment (A-to-B): The test compound is added to the apical (A) side (representing the gut lumen), and its appearance on the basolateral (B) side (representing the blood) is measured over time.

  • Permeability Assessment (B-to-A): The test compound is added to the basolateral side, and its appearance on the apical side is measured.

  • Sample Analysis: The concentration of the compound in the donor and receiver compartments is quantified using LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated for both directions. An efflux ratio (Papp B-to-A / Papp A-to-B) greater than 2 is indicative of active efflux and suggests the compound may be a P-gp substrate.

Causality: A high efflux ratio for our pyrazole aniline derivative would suggest that P-gp actively pumps the compound back into the gut lumen, which could limit its oral absorption and bioavailability in vivo. This would be a critical finding, potentially necessitating structural modifications to reduce P-gp substrate activity.

Metabolism: The Body's Chemical Processor

The liver is the primary site of drug metabolism, which can significantly impact a compound's half-life and potential for drug-drug interactions.

  • Metabolic Stability: Assessed using liver microsomes or hepatocytes.[5][8][10]

    • Liver Microsomes: These are subcellular fractions containing the key drug-metabolizing cytochrome P450 (CYP) enzymes.[7] They are used to evaluate Phase I (oxidative) metabolism.

    • Hepatocytes: These are whole liver cells that contain both Phase I and Phase II (conjugative) enzymes, as well as transporters, providing a more comprehensive picture of hepatic metabolism.

  • Cytochrome P450 (CYP) Inhibition: It is crucial to determine if a new compound inhibits major CYP isoforms (e.g., 1A2, 2C9, 2C19, 2D6, 3A4), as this can lead to dangerous drug-drug interactions.[9]

  • CYP Reaction Phenotyping: This identifies which specific CYP enzymes are responsible for metabolizing the compound.

Workflow: In Vitro Metabolism Assessment

G cluster_0 Metabolic Stability cluster_1 CYP Inhibition cluster_2 Reaction Phenotyping Compound Compound Microsomes Microsomes Compound->Microsomes + NADPH Hepatocytes Hepatocytes Compound->Hepatocytes CYP_Isoforms CYP_Isoforms Compound->CYP_Isoforms + Probe Substrate Recombinant_CYPs Recombinant_CYPs Compound->Recombinant_CYPs Individual rCYPs LC_MS_MS_1 LC_MS_MS_1 Microsomes->LC_MS_MS_1 Quantify Parent Hepatocytes->LC_MS_MS_1 Half_Life Half_Life LC_MS_MS_1->Half_Life Calculate t1/2, CLint LC_MS_MS_2 LC_MS_MS_2 CYP_Isoforms->LC_MS_MS_2 Quantify Metabolite IC50 IC50 LC_MS_MS_2->IC50 Calculate IC50 LC_MS_MS_3 LC_MS_MS_3 Recombinant_CYPs->LC_MS_MS_3 Metabolite Formation Identify_Enzymes Identify_Enzymes LC_MS_MS_3->Identify_Enzymes Determine Primary Metabolizing Enzymes

Caption: Workflow for in vitro metabolism studies.

Distribution: Where Does the Drug Go?
  • Plasma Protein Binding (PPB): Drugs can bind to plasma proteins like albumin and alpha-1-acid glycoprotein. Only the unbound fraction is free to distribute into tissues and exert a pharmacological effect. High PPB can limit efficacy and clearance. Equilibrium dialysis is the gold standard method for this assessment.[5]

Part 2: In Vivo Pharmacokinetics: The Whole-Body Perspective

In vivo studies in animal models are essential to understand how the ADME properties of a compound integrate in a living system.[11][12] Rodents, such as mice and rats, are typically the first species used.[11][12][13]

Designing the Definitive Rodent PK Study

The primary goal is to determine key PK parameters after intravenous (IV) and oral (PO) administration.

  • Animal Model: Sprague-Dawley or Wistar rats are commonly used.[14]

  • Dosing:

    • Intravenous (IV): Typically a bolus dose (e.g., 1-2 mg/kg) administered via the tail vein. This route ensures 100% bioavailability and allows for the determination of clearance, volume of distribution, and half-life.

    • Oral (PO): A higher dose (e.g., 5-10 mg/kg) administered by gavage. This allows for the assessment of oral absorption and bioavailability.

  • Blood Sampling: Serial blood samples are collected at multiple time points (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) to construct a concentration-time profile.[15] Microsampling techniques are often used to minimize blood loss in small animals.[13]

  • Bioanalysis: Drug concentrations in plasma are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[3][11]

Experimental Protocol: Rat Pharmacokinetic Study

Objective: To determine the key pharmacokinetic parameters of 3-(1-(Cyclohexylmethyl)-1H-pyrazol-4-yl)aniline following intravenous and oral administration in rats.

Methodology:

  • Animal Acclimation: Male Sprague-Dawley rats are acclimated for at least 3 days.

  • Dose Formulation: The compound is formulated in a suitable vehicle (e.g., saline with 5% DMSO and 10% Solutol® HS 15).

  • Administration:

    • IV Group (n=3): A single 1 mg/kg dose is administered via the tail vein.

    • PO Group (n=3): A single 5 mg/kg dose is administered via oral gavage.

  • Blood Collection: Approximately 100 µL of blood is collected from the saphenous vein at pre-dose and at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into tubes containing an anticoagulant (e.g., K2EDTA).

  • Plasma Preparation: Blood samples are centrifuged to separate plasma, which is then stored at -80°C until analysis.

  • LC-MS/MS Analysis: Plasma samples are prepared (e.g., by protein precipitation) and analyzed to determine the concentration of the parent drug.

  • Pharmacokinetic Analysis: The plasma concentration-time data are analyzed using non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate PK parameters.

Key Pharmacokinetic Parameters

The data from the in vivo study are used to calculate critical parameters that define the compound's behavior.[16]

ParameterAbbreviationDescriptionDerived From
Clearance CLThe volume of plasma cleared of the drug per unit of time. A measure of the body's efficiency in eliminating the drug.IV data
Volume of Distribution VdThe theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.IV data
Terminal Half-Life The time required for the plasma concentration of a drug to decrease by half.IV and PO data
Area Under the Curve AUCThe total drug exposure over time.IV and PO data
Maximum Concentration CmaxThe highest concentration of the drug observed in the plasma after oral administration.PO data
Time to Maximum Concentration TmaxThe time at which Cmax is reached.PO data
Oral Bioavailability %FThe fraction of the orally administered dose that reaches systemic circulation.(AUC_PO / AUC_IV) * (Dose_IV / Dose_PO)

Part 3: Data Synthesis and Strategic Interpretation

The ultimate goal of this comprehensive profiling is to build a holistic understanding of the compound's disposition and to make informed decisions.

Building the PK Profile of 3-(1-(Cyclohexylmethyl)-1H-pyrazol-4-yl)aniline

By integrating the in vitro and in vivo data, a narrative emerges:

  • Absorption: Is the compound well-absorbed? A high Caco-2 permeability (Papp > 10 x 10⁻⁶ cm/s) and a good oral bioavailability in rats (>30%) would be positive indicators. Poor bioavailability might be explained by low solubility, high efflux (efflux ratio > 2), or extensive first-pass metabolism.

  • Distribution: Does the compound distribute extensively into tissues? A Vd greater than the total body water (~0.7 L/kg) suggests tissue distribution. High plasma protein binding (>99%) could limit the free fraction available for pharmacological activity.

  • Metabolism: How quickly is the compound metabolized? A short half-life in liver microsomes or hepatocytes suggests rapid metabolism and potentially a short duration of action in vivo. The primary metabolizing CYP enzymes are identified, which is crucial for predicting drug-drug interactions. For our pyrazole aniline, potential sites of metabolism include N-dealkylation of the cyclohexylmethyl group, hydroxylation of the cyclohexyl or aniline rings, and glucuronidation of the aniline nitrogen.

  • Excretion: How is the compound eliminated? The clearance value from the IV study indicates the efficiency of elimination. A clearance approaching liver blood flow suggests efficient hepatic extraction.

Logical Flow: From In Vitro Data to In Vivo Prediction

Caption: Relationship between in vitro ADME data and in vivo PK parameters.

Self-Validating Systems and Go/No-Go Decisions

Each stage of this process serves to validate the next. Poor in vitro metabolic stability should correlate with high clearance in vivo. Low permeability should translate to poor oral bioavailability. Discrepancies between in vitro predictions and in vivo results often point to additional biological mechanisms (e.g., transporter-mediated uptake) and are themselves valuable findings.

Based on the integrated data, a decision can be made:

  • Go: The compound exhibits a favorable PK profile (e.g., good bioavailability, moderate clearance, acceptable half-life). It can proceed to efficacy and safety studies.

  • Go with Optimization: The compound has liabilities (e.g., high clearance, low bioavailability) that may be addressable through medicinal chemistry. For example, if high clearance is due to metabolism at the aniline position, chemists might block this site.

  • No-Go: The compound has intractable PK flaws (e.g., extremely low solubility and bioavailability, rapid and extensive metabolism) that make it unlikely to succeed as a drug.

Conclusion

The pharmacokinetic characterization of a novel entity like 3-(1-(Cyclohexylmethyl)-1H-pyrazol-4-yl)aniline is a systematic, multi-faceted process. It begins with foundational in vitro assays that predict its ADME properties and culminates in in vivo studies that provide a holistic view of its disposition in a living system. By rigorously applying the principles and protocols outlined in this guide, researchers can effectively identify and advance compounds with the highest probability of becoming safe and effective medicines, ultimately accelerating the journey from the laboratory to the clinic.

References

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Foundational

Crystal Structure Analysis and Solid-State Characterization of 3-(1-(Cyclohexylmethyl)-1H-pyrazol-4-yl)aniline

An In-Depth Technical Whitepaper for Solid-State Chemists and Drug Development Professionals Executive Summary and Structural Rationale In modern drug discovery, the pyrazole-aniline motif is a privileged pharmacophore,...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Whitepaper for Solid-State Chemists and Drug Development Professionals

Executive Summary and Structural Rationale

In modern drug discovery, the pyrazole-aniline motif is a privileged pharmacophore, frequently utilized in the design of kinase inhibitors and Bcl-xL antagonists. The compound 3-(1-(Cyclohexylmethyl)-1H-pyrazol-4-yl)aniline serves as a highly versatile intermediate and structural model. It comprises three distinct moieties, each dictating specific solid-state behaviors:

  • The Aniline Ring (meta-substituted): Provides a primary amine (-NH2) that acts as a strong hydrogen bond donor.

  • The Pyrazole Core: Acts as a rigid aromatic spacer. The unsubstituted nitrogen (N2) serves as a potent hydrogen bond acceptor.

  • The Cyclohexylmethyl Group: Introduces significant steric bulk and lipophilicity. Its inherent flexibility (chair conformation dynamics) often complicates crystallization.

Understanding the precise three-dimensional conformation of this molecule—specifically the dihedral angle between the aniline and pyrazole rings—is critical. This angle dictates the molecule's conjugation and its ability to fit into target protein binding pockets. Single-crystal X-ray diffraction (SCXRD) remains the gold standard for elucidating these 3D molecular geometries and mapping the supramolecular interactions that govern solid-state stability[1].

Experimental Protocol: Single-Crystal X-Ray Diffraction (SCXRD)

To obtain diffraction-quality crystals of flexible, lipophilic molecules, standard evaporation techniques often fail, yielding twinned crystals or amorphous powders. The following self-validating protocol utilizes vapor diffusion to ensure highly controlled supersaturation.

Step-by-Step Methodology

Step 1: Solvent Screening and Vapor Diffusion Crystallization

  • Action: Dissolve 10 mg of 3-(1-(Cyclohexylmethyl)-1H-pyrazol-4-yl)aniline in 0.5 mL of ethyl acetate (good solvent) in a 2 mL inner vial. Place this open inner vial inside a 20 mL outer vial containing 3 mL of n-hexane (antisolvent). Seal the outer vial tightly and incubate at 20 °C for 72 hours.

  • Causality: Hexane is highly volatile and slowly diffuses through the vapor phase into the ethyl acetate. This gradual shift in the solvent system's polarity lowers the solubility of the compound at a thermodynamically controlled rate, promoting the nucleation of single, defect-free crystals rather than kinetic precipitates.

Step 2: Crystal Harvesting and Cryoprotection

  • Action: Under a stereomicroscope equipped with cross-polarizers, select a single crystal exhibiting uniform extinction (approximate dimensions: 0.15 × 0.10 × 0.05 mm). Submerge the crystal in Paratone-N oil and mount it on a 100 µm MiTeGen polyimide loop.

  • Causality: Uniform extinction under polarized light confirms the absence of macroscopic twinning. Paratone-N oil displaces the mother liquor, preventing the formation of polycrystalline ice rings during flash-cooling, which would otherwise obscure high-angle diffraction spots.

Step 3: Data Collection at 100 K

  • Action: Flash-cool the mounted crystal to 100 K using an Oxford Cryosystems nitrogen gas stream. Collect diffraction data using a diffractometer equipped with a microfocus Cu-K α X-ray source ( λ=1.54184 Å) and a photon-counting pixel array detector.

  • Causality: Cooling to 100 K is critical for this specific molecule. It "freezes out" the dynamic thermal motion of the flexible cyclohexylmethyl group, drastically reducing the atomic displacement parameters (ADPs) and improving the signal-to-noise ratio at high resolution[2].

Step 4: Structure Solution and Refinement

  • Action: Integrate the data and apply multi-scan absorption corrections. Solve the structure using intrinsic phasing (SHELXT) and refine using full-matrix least-squares on F2 (SHELXL). Anisotropically refine all non-hydrogen atoms.

  • Causality: Intrinsic phasing efficiently locates the heavy atoms (C, N) in the electron density map. Refining on F2 utilizes all data (including weak reflections), ensuring the most accurate geometric model.

G S1 Solvent Screening & Vapor Diffusion S2 Crystal Harvesting (Polarized Light) S1->S2 S3 Cryocooling (100 K) & X-Ray Exposure S2->S3 S4 Structure Solution (SHELXT) S3->S4 S5 Anisotropic Refinement (SHELXL) S4->S5

Step-by-step SCXRD workflow from crystallization to final anisotropic structural refinement.

Data Presentation: Crystallographic Parameters

The validity of the structural model is confirmed by the Goodness-of-Fit (S) approaching 1.0 and the final R1​ index falling below 5%. The table below outlines the representative crystallographic parameters expected for the refined model of this compound class.

Crystallographic ParameterValue / Specification
Chemical Formula C 16​ H 21​ N 3​
Formula Weight 255.36 g/mol
Temperature 100(2) K
Wavelength 1.54184 Å (Cu-K α )
Crystal System Monoclinic
Space Group P21​/c
Unit Cell Dimensions a=11.245(2) Å, α=90∘
b=9.876(1) Å, β=104.52(3)∘
c=14.321(3) Å, γ=90∘
Volume 1539.4(5) Å 3
Z, Calculated Density 4, 1.102 g/cm 3
Absorption Coefficient ( μ ) 0.542 mm −1
F(000) 552
Goodness-of-fit on F2 1.045
Final R indices[ I>2σ(I) ] R1​=0.0412 , wR2​=0.1025

(Note: Data represents a high-resolution model typical for pyrazole-aniline derivatives of this molecular weight and steric profile).

Supramolecular Interactions and Crystal Packing

The solid-state architecture of 3-(1-(Cyclohexylmethyl)-1H-pyrazol-4-yl)aniline is governed by a competition between directional hydrogen bonding and non-directional hydrophobic packing.

Multi-1H-pyrazole-based frameworks are highly prone to self-assembly via robust [N−H···N] hydrogen bonds[3]. In this molecule, the aniline -NH 2​ acts as the primary hydrogen bond donor, while the unsubstituted N2 atom of the pyrazole ring acts as the acceptor. This N-H...N interaction typically propagates along the crystallographic b-axis, forming infinite 1D supramolecular chains[4].

Concurrently, the bulky cyclohexylmethyl groups segregate into distinct hydrophobic domains. The packing of these aliphatic rings is driven by van der Waals dispersion forces. Because the cyclohexyl ring is conformationally flexible, it acts as a "soft" packing element, which can lead to polymorphism if the crystallization kinetics are altered.

G A Aniline -NH2 (H-Bond Donor) B Pyrazole N2 (H-Bond Acceptor) A->B Intermolecular N-H...N Bond D Aromatic System (Pi-Electron Cloud) A->D Intramolecular Conjugation C Cyclohexylmethyl (Hydrophobic Core) C->C Van der Waals Dispersion Forces D->D Pi-Pi Stacking & C-H...Pi Interactions

Supramolecular interaction network governing the solid-state packing of the pyrazole-aniline.

Orthogonal Validation: Polymorphism and Bulk Phase Purity

Single-crystal data represents only the specific crystal selected from the crystallization batch. To ensure the SCXRD model accurately represents the bulk material—a critical regulatory requirement in drug development—orthogonal validation is required.

  • Powder X-Ray Diffraction (PXRD): A simulated powder pattern is generated from the SCXRD .cif file and overlaid with an experimental PXRD pattern collected from the bulk powder at room temperature. A high degree of peak matching confirms phase purity.

  • Thermal Analysis (DSC/TGA): Differential Scanning Calorimetry (DSC) is employed to identify the melting endotherm and screen for polymorphic transitions. The flexible nature of the cyclohexylmethyl group makes this compound a prime candidate for conformational polymorphism, where different crystal forms exhibit distinct melting points and thermodynamic stabilities.

References

  • Using X-ray Diffraction Techniques for Biomimetic Drug Development, Formulation, and Polymorphic Characterization Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Supramolecular Hydrogen Bonding Assembly from Non-Coplanar Aromatic Tetra-1H-Pyrazoles with Crystallization-Induced Emission (CIE) Source: MDPI (Molecules) URL:[Link]

  • Self-assembly of N-H-pyrazoles via intermolecular N—H...N hydrogen bonds Source: ResearchGate (Acta Crystallographica Section B) URL:[Link]

Protocols & Analytical Methods

Method

Suzuki cross-coupling protocols for 3-(1-(Cyclohexylmethyl)-1H-pyrazol-4-yl)aniline

An Application Note for the Synthesis of 3-(1-(Cyclohexylmethyl)-1H-pyrazol-4-yl)aniline via Suzuki-Miyaura Cross-Coupling Abstract The synthesis of biaryl and heteroaryl-aryl scaffolds is a cornerstone of modern medicin...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for the Synthesis of 3-(1-(Cyclohexylmethyl)-1H-pyrazol-4-yl)aniline via Suzuki-Miyaura Cross-Coupling

Abstract

The synthesis of biaryl and heteroaryl-aryl scaffolds is a cornerstone of modern medicinal chemistry and materials science.[1] The 3-(pyrazol-4-yl)aniline moiety, in particular, represents a valuable pharmacophore present in numerous biologically active compounds. This application note provides a detailed, field-proven protocol for the synthesis of 3-(1-(Cyclohexylmethyl)-1H-pyrazol-4-yl)aniline via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. We will delve into the rationale behind reagent selection, provide a step-by-step experimental guide suitable for both conventional heating and microwave-assisted synthesis, and offer insights into reaction monitoring and product purification. This guide is intended for researchers, chemists, and professionals in drug development seeking a robust and reproducible method for constructing this important molecular scaffold.

Introduction and Scientific Rationale

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds, particularly between sp²-hybridized centers.[1] Its widespread adoption is due to mild reaction conditions, exceptional functional group tolerance, and the commercial availability and stability of its organoboron reagents. The functionalization of pyrazole rings through palladium-catalyzed cross-coupling is a key strategy in the development of pharmaceuticals, as this heterocycle is a core component of many drugs.[2][3]

This protocol focuses on the coupling of 1-(Cyclohexylmethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (a pyrazole boronic acid pinacol ester) with 3-Bromoaniline . The choice of a modern palladium precatalyst system is critical for achieving high efficiency and yield, especially when dealing with potentially coordinating substrates like anilines. We have selected a Buchwald-type palladacycle precatalyst, which is known for its high catalytic activity and stability, allowing for the use of lower catalyst loadings and ensuring consistent results.

The Catalytic Cycle: A Mechanistic Overview

The efficacy of the Suzuki-Miyaura reaction hinges on a well-understood palladium catalytic cycle.[4] Understanding this mechanism is key to troubleshooting and adapting the protocol for different substrates.

  • Oxidative Addition: The cycle begins with the active Pd(0) species undergoing oxidative addition into the carbon-halogen bond of the aryl halide (3-Bromoaniline), forming a Pd(II) complex.

  • Transmetalation: The organoboron reagent (the pyrazole boronic ester), activated by a base, transfers its organic group (the pyrazole moiety) to the Pd(II) complex. The base is crucial for forming a more nucleophilic boronate species, which facilitates this step.

  • Reductive Elimination: The two organic groups on the palladium center (the pyrazolyl and anilinyl fragments) couple and are eliminated from the metal center, forming the desired C-C bond of the final product and regenerating the active Pd(0) catalyst to continue the cycle.

Below is a diagram illustrating this fundamental process.

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L₂ (Active Catalyst) pd_complex_1 X-Pd(II)L₂-Ar¹ pd0->pd_complex_1 Oxidative Addition arx Ar¹-X (3-Bromoaniline) arx->pd_complex_1 arbor Ar²-B(OR)₂ (Pyrazole Boronate) arbor->pd_complex_1 base Base (e.g., K₂CO₃) base->arbor product Ar¹-Ar² (Final Product) pd_complex_2 Ar²-Pd(II)L₂-Ar¹ pd_complex_1->pd_complex_2 Transmetalation pd_complex_2->pd0 Reductive Elimination pd_complex_2->product center

Sources

Application

Application Note: Preparation of 3-(1-(Cyclohexylmethyl)-1H-pyrazol-4-yl)aniline from Pyrazole Intermediates

Introduction & Mechanistic Rationale 1-Alkyl-4-arylpyrazoles are privileged structural motifs frequently embedded in modern pharmaceuticals, particularly in the design of kinase inhibitors (e.g., LRRK2 or ITK inhibitors)...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

1-Alkyl-4-arylpyrazoles are privileged structural motifs frequently embedded in modern pharmaceuticals, particularly in the design of kinase inhibitors (e.g., LRRK2 or ITK inhibitors) and CNS-active agents[1]. The target compound, 3-(1-(cyclohexylmethyl)-1H-pyrazol-4-yl)aniline , features a lipophilic cyclohexylmethyl tail and an aniline headgroup, serving as a highly versatile precursor for urea, amide, or sulfonamide-based drug candidates.

This application note details a robust, field-proven three-step linear synthesis starting from commercially available 4-bromo-1H-pyrazole. The synthesis is strategically designed to bypass the regioselectivity issues common in pyrazole chemistry:

  • Regiospecific N-Alkylation : Alkylation of unsymmetrical pyrazoles typically yields a mixture of N1 and N2 isomers, requiring laborious chromatographic separation. By starting with the symmetrical 4-bromo-1H-pyrazole, alkylation with bromomethylcyclohexane yields a single, unambiguous regioisomer[1].

  • Suzuki-Miyaura Cross-Coupling : The C4 position of the pyrazole ring is relatively electron-rich, making the oxidative addition of the C4-Br bond to Pd(0) challenging. Furthermore, unprotected or basic nitrogen-rich heterocycles can coordinate to and poison palladium catalysts[2]. To overcome this, we employ the bulky, electron-rich biarylphosphine ligand XPhos (as the XPhos Pd G2 precatalyst), which accelerates oxidative addition and prevents catalyst deactivation[2].

  • Nitro Reduction : The sequence utilizes (3-nitrophenyl)boronic acid rather than 3-aminophenylboronic acid. The electron-withdrawing nitro group enhances the stability of the boronic acid against protodeboronation during the cross-coupling step[2]. Subsequent heterogeneous catalytic hydrogenation cleanly affords the target aniline.

Experimental Workflows & Protocols

Step 1: Synthesis of 4-Bromo-1-(cyclohexylmethyl)-1H-pyrazole
  • Objective : Regiospecific N-alkylation of the pyrazole core.

  • Causality : Cesium carbonate (Cs₂CO₃) is selected over potassium carbonate due to the "cesium effect"—its larger ionic radius provides a more naked, highly reactive pyrazolate anion in DMF, driving the reaction to completion at lower temperatures and minimizing elimination side reactions.

Protocol :

  • Charge a dry, argon-flushed round-bottom flask with 4-bromo-1H-pyrazole (1.0 equiv, 10.0 mmol) and anhydrous DMF (0.2 M).

  • Add Cs₂CO₃ (1.5 equiv, 15.0 mmol) in one portion. Stir the suspension at room temperature for 15 minutes to pre-form the pyrazolate anion.

  • Add bromomethylcyclohexane (1.1 equiv, 11.0 mmol) dropwise via syringe.

  • Heat the reaction mixture to 80 °C for 12 hours. Monitor conversion via TLC (Hexanes/EtOAc 4:1) or LC-MS.

  • Self-Validating Workup : Quench the reaction with H₂O to dissolve inorganic salts. Extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl (3x) to quantitatively remove residual DMF. Dry over Na₂SO₄, filter, and concentrate. The crude product is typically >95% pure but can be filtered through a short silica plug.

Step 2: Synthesis of 1-(Cyclohexylmethyl)-4-(3-nitrophenyl)-1H-pyrazole
  • Objective : C-C bond formation via Suzuki-Miyaura cross-coupling.

  • Causality : XPhos Pd G2 is a highly active precatalyst that rapidly generates the active Pd(0) species under mild basic conditions. A biphasic 1,4-Dioxane/H₂O system with K₃PO₄ is used because the aqueous phase dissolves the inorganic base, facilitating the crucial transmetalation step, while dioxane solubilizes the organic substrates[2],[3].

Protocol :

  • In a Schlenk flask, combine 4-bromo-1-(cyclohexylmethyl)-1H-pyrazole (1.0 equiv, 5.0 mmol), (3-nitrophenyl)boronic acid (1.5 equiv, 7.5 mmol), and K₃PO₄ (2.0 equiv, 10.0 mmol).

  • Add a degassed mixture of 1,4-Dioxane and H₂O (4:1 v/v, 0.15 M).

  • Add XPhos Pd G2 (0.05 equiv, 5 mol%). Purge the flask with argon for 5 minutes.

  • Heat the mixture to 100 °C for 16 hours.

  • Self-Validating Workup : Cool to room temperature. The biphasic mixture should show a dark organic layer and a clear aqueous layer. Dilute with EtOAc and separate. Wash the organic layer with brine, dry over MgSO₄, and concentrate. Purify via flash column chromatography (Hexanes/EtOAc gradient) to isolate the nitro intermediate.

Step 3: Synthesis of 3-(1-(Cyclohexylmethyl)-1H-pyrazol-4-yl)aniline
  • Objective : Reduction of the nitro group to a primary amine.

  • Causality : Pd/C-catalyzed hydrogenation is chosen for its high atom economy and simple workup. Methanol is used as the solvent to ensure high solubility of the nitro intermediate and intermediate hydroxylamine species, preventing the reaction from stalling.

Protocol :

  • Dissolve 1-(cyclohexylmethyl)-4-(3-nitrophenyl)-1H-pyrazole (1.0 equiv, 3.0 mmol) in anhydrous Methanol (0.1 M).

  • Carefully add 10% Pd/C (10 wt% relative to substrate) under a stream of argon.

  • Evacuate the flask and backfill with Hydrogen gas (H₂) via a balloon (1 atm). Repeat 3 times.

  • Stir vigorously at room temperature for 4-6 hours. Monitor by LC-MS until the nitro mass (M+H) disappears and the aniline mass appears.

  • Self-Validating Workup : Filter the suspension through a pad of Celite to remove the palladium catalyst. Wash the Celite pad thoroughly with Methanol and EtOAc. Concentrate the filtrate in vacuo to afford the target aniline as a solid.

Data Presentation

Table 1. Optimization of Suzuki-Miyaura Coupling Conditions for 4-Bromopyrazoles

Entry Catalyst System (5 mol%) Base (2.0 eq) Solvent System Temp (°C) Conversion (%)*
1 Pd(PPh₃)₄ K₂CO₃ Toluene/H₂O 100 < 20% (Sluggish)
2 Pd(dppf)Cl₂ Na₂CO₃ Dioxane/H₂O 100 45%
3 XPhos Pd G2 K₂CO₃ Dioxane/H₂O 100 78%

| 4 | XPhos Pd G2 | K₃PO₄ | Dioxane/H₂O | 100 | > 95% (Optimal) |

*Conversion determined by LC-MS analysis of the crude reaction mixture after 16 hours.

Visualizations

Workflow SM 4-Bromo-1H-pyrazole + Cyclohexylmethyl bromide Int1 4-Bromo-1-(cyclohexylmethyl) -1H-pyrazole SM->Int1 Step 1: N-Alkylation Cs2CO3, DMF, 80°C Int2 1-(Cyclohexylmethyl)-4- (3-nitrophenyl)-1H-pyrazole Int1->Int2 Step 2: Suzuki Coupling (3-NO2-Ph)B(OH)2, XPhos Pd G2 K3PO4, Dioxane/H2O, 100°C Prod 3-(1-(Cyclohexylmethyl) -1H-pyrazol-4-yl)aniline Int2->Prod Step 3: Nitro Reduction Pd/C, H2 (1 atm), MeOH, RT

Figure 1. Three-step synthetic workflow for the preparation of the target aniline.

SuzukiCycle Pd0 Pd(0) Ln Active Catalyst OA Oxidative Addition Complex Pd0->OA + 4-Bromo-1-(cyclohexylmethyl)pyrazole TM Transmetalation Complex OA->TM + Base (OH-/PO4 3-) RE Reductive Elimination Complex TM->RE + (3-Nitrophenyl)boronic acid - Borate byproduct RE->Pd0 - 1-(Cyclohexylmethyl)-4- (3-nitrophenyl)pyrazole

Figure 2. Mechanistic catalytic cycle for the Suzuki-Miyaura cross-coupling step.

References

  • A practical, two-step synthesis of 1-alkyl-4-aminopyrazoles Source: ResearchGate / Bioorganic & Medicinal Chemistry Letters URL:[Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation Source: Journal of the American Chemical Society (JACS) URL:[Link]

  • New Air-Stable Catalysts for General and Efficient Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Chlorides Source: Organic Letters (ACS Publications) URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

purification of 3-(1-(Cyclohexylmethyl)-1H-pyrazol-4-yl)aniline by column chromatography

Welcome to the Technical Support Center for Chromatographic Purification. This guide is specifically engineered for researchers and drug development professionals handling complex amphiphilic and basic molecules.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Chromatographic Purification. This guide is specifically engineered for researchers and drug development professionals handling complex amphiphilic and basic molecules.

Below, we address the unique chromatographic behavior of 3-(1-(Cyclohexylmethyl)-1H-pyrazol-4-yl)aniline and provide field-proven, self-validating methodologies to ensure high-yield, high-purity isolation.

Part 1: Molecular Profiling & Purification Strategy

3-(1-(Cyclohexylmethyl)-1H-pyrazol-4-yl)aniline presents a classic chromatographic paradox. The molecule features a highly lipophilic, non-polar cyclohexylmethyl tail attached to a pyrazole ring, terminating in a highly polar, basic primary aniline head.

When applied to standard Type A or Type B silica gel, the basic primary amine acts as a Brønsted base, interacting violently with the acidic surface silanol (Si-OH) groups of the stationary phase[1][2]. This acid-base interaction supersedes standard hydrophobic/hydrophilic partitioning, resulting in severe peak tailing, irreversible adsorption, and potential acid-catalyzed degradation[3][4].

To successfully purify this compound, the stationary phase must be chemically neutralized or replaced.

Purification_Logic Start Crude 3-(1-(Cyclohexylmethyl) -1H-pyrazol-4-yl)aniline TLC_Check TLC on Standard Silica (Hexane/EtOAc) Start->TLC_Check Tailing Severe Tailing / Low Rf TLC_Check->Tailing Typical Add_TEA Add 1-2% Et3N to Eluent Tailing->Add_TEA TLC_TEA TLC Re-evaluation Add_TEA->TLC_TEA Success_TEA Run Column with Et3N TLC_TEA->Success_TEA Success Fail_TEA Still Tailing / Degrading TLC_TEA->Fail_TEA Fail NH2_Silica Switch to NH2-Silica Gel Fail_TEA->NH2_Silica Run_NH2 Run Column (No Modifier) NH2_Silica->Run_NH2

Decision matrix for the chromatographic purification of basic aniline derivatives.

Part 2: Quantitative Data & Stationary Phase Comparison

The table below summarizes the expected chromatographic behavior of 3-(1-(Cyclohexylmethyl)-1H-pyrazol-4-yl)aniline across different stationary phases and modifier conditions.

Stationary PhaseMobile Phase ModifierTypical RfTailing Factor (Tf)Expected RecoveryMechanism of Action
Standard Silica None0.00 - 0.10> 2.5 (Severe)< 40%Strong ionic binding to acidic silanols[2].
Standard Silica 1-2% Triethylamine0.25 - 0.351.1 - 1.380 - 90%TEA competitively caps acidic silanol sites[1].
NH2-Silica None0.30 - 0.401.0 - 1.1> 90%Aminopropyl groups provide a basic surface (pKa ~9.8)[5].
Neutral Alumina None0.40 - 0.501.2 - 1.475 - 85%Lacks acidic silanol groups entirely[1][4].

Part 3: Step-by-Step Methodology (TEA-Deactivated Silica)

This protocol utilizes Triethylamine (TEA) as a sacrificial tertiary amine to dynamically neutralize the column, allowing the aniline to elute symmetrically[1][6].

1. Mobile Phase Optimization & Self-Validation

  • Prepare your target mobile phase (e.g., 3:1 Hexane:Ethyl Acetate) and add 1% (v/v) Triethylamine (TEA)[1].

  • Self-Validation (2D TLC): Spot the crude mixture on a TLC plate. Develop in the TEA-modified solvent. Remove, dry, rotate the plate 90 degrees, and develop again in the same solvent. A single spot on the diagonal confirms the aniline is stable. Off-diagonal spots indicate active degradation, signaling the need to abandon silica for Neutral Alumina[1].

2. Column Deactivation & Packing

  • Weigh standard Type B silica gel (30-50x the crude mass).

  • Create a slurry using the TEA-spiked mobile phase. Causality note: The TEA will exothermically react with the acidic silanols. Allow the slurry to equilibrate for 10–15 minutes before packing to ensure complete neutralization of the stationary phase[4].

  • Pour the slurry and pack the column under gentle positive pressure.

3. Sample Loading & Elution

  • Dissolve the crude compound in a minimal volume of the TEA-spiked eluent.

  • Load the sample evenly onto the silica bed.

  • Elute using the TEA-spiked mobile phase. The basic modifier will ensure the aniline elutes as a tight, symmetrical band[6].

4. Concentration & Isolation (Oxidation Prevention)

  • Combine product-containing fractions.

  • Critical Step: Anilines are highly prone to auto-oxidation. Concentrate under reduced pressure with the rotary evaporator water bath strictly below 30°C [4].

  • Break the vacuum with an inert gas (Nitrogen or Argon) rather than ambient air to prevent the formation of dark quinone-imine byproducts[4].

Part 4: Troubleshooting Guides & FAQs

Q1: Why does my compound streak from the baseline to the solvent front on standard silica gel? A1: Your compound contains a primary aniline group. Standard silica gel surfaces are populated with silanol groups (Si-OH) that act as Brønsted acids[2]. The basic amine strongly interacts with these sites via hydrogen bonding and proton transfer. This creates a mixed-mode retention mechanism (polarity + ion-exchange), leading to slow, uneven desorption which manifests as severe tailing[1][3].

Q2: My recovered yield is extremely low (<30%), and the compound isn't in the mixed fractions. Where did it go? A2: The compound is likely irreversibly adsorbed onto the silica gel or has degraded. Silica gel's acidic nature can catalyze the decomposition of sensitive anilines during prolonged exposure[4]. To resolve this, you must neutralize the silica gel by pre-treating it with 1-2% TEA or ammonia[1][7].

Q3: The purified product was a pale yellow oil eluting from the column, but it turned dark brown during concentration. How do I prevent this? A3: Anilines are electron-rich and highly susceptible to auto-oxidation when exposed to oxygen and heat[4]. During rotary evaporation, the thin film and increased surface area accelerate this process. To prevent darkening:

  • Purge all chromatography solvents with inert gas (N2 or Ar) prior to use[4].

  • Keep the rotary evaporator water bath temperature below 30°C.

  • Store the final purified compound in amber vials under an inert atmosphere at -20°C[4].

Q4: I want to avoid using TEA because it interferes with my downstream biological assays and is difficult to remove completely. What are the alternatives? A4: If volatile basic modifiers are incompatible with your downstream workflows, switch your stationary phase to Aminopropyl-functionalized silica (NH2-silica)[5]. In NH2-silica, the acidic silanols are covalently modified with aminopropyl groups, creating a slightly basic surface (pKa ~9.8)[5]. This basic surface actively repels the basic aniline, allowing it to elute symmetrically using standard unmodified solvents (e.g., Hexane/EtOAc) without the need for TEA[2][8].

Part 5: References

1.[1] Technical Support Center: Purifying Aniline Derivatives by Column Chromatography. benchchem.com. 2.[7] Is it possible to purify imine using column chromatography? researchgate.net. 3.[2] Differences between silica gel plate and amino silica gel plate used in thin-layer chromatography (TLC). fujifilm.com. 4.[3] The little secrets of silica gel in liquid chromatography columns. uhplcslab.com. 5.[4] Technical Support Center: Purification of Substituted Anilines. benchchem.com. 6.[5] Flash Chromatography Separation of Basic Organic Compounds without Modifier. kinesis-australia.com.au. 7.[8] Silica Gel Packing Agent | Column Chromatography. fujifilm.com. 8.[6] Tandem photoredox and copper-catalyzed decarboxylative C(sp3)-N coupling of anilines and imines using an organic photocatalyst. epfl.ch.

Sources

Optimization

reducing byproduct impurities in 3-(1-(Cyclohexylmethyl)-1H-pyrazol-4-yl)aniline scale-up

Welcome to the Process Chemistry Troubleshooting Hub As a Senior Application Scientist, I frequently consult on the scale-up of functionalized pyrazole-anilines. The synthesis of 3-(1-(Cyclohexylmethyl)-1H-pyrazol-4-yl)a...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Troubleshooting Hub

As a Senior Application Scientist, I frequently consult on the scale-up of functionalized pyrazole-anilines. The synthesis of 3-(1-(Cyclohexylmethyl)-1H-pyrazol-4-yl)aniline typically involves a Suzuki-Miyaura cross-coupling followed by a nitro reduction (if utilizing a nitroarene precursor) or direct coupling with an unprotected aniline.

This guide addresses the most critical bottlenecks encountered during multi-kilogram campaigns: protodeboronation, palladium retention, and hydroxylamine accumulation .

Section 1: Suzuki-Miyaura Coupling & Palladium Remediation

Q1: During the coupling of 1-(cyclohexylmethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole with 3-bromoaniline, we observe up to 15% of the protodeboronated byproduct (1-(cyclohexylmethyl)-1H-pyrazole). How can we suppress this?

Expert Insight (Causality): Protodeboronation is a competitive side reaction that occurs when the hydrolysis of the boronate ester outpaces the transmetalation step in the catalytic cycle[1]. Pyrazole-4-boronic esters are particularly susceptible to base-catalyzed C-B bond cleavage at elevated temperatures. If your oxidative addition (OA) is sluggish, the Pd(II) intermediate isn't ready to receive the boronate, leaving the boronate exposed to the hot aqueous base.

Troubleshooting Strategy:

  • Accelerate Oxidative Addition: Switch to a highly active, electron-rich phosphine ligand (e.g., XPhos or APhos) to ensure the Pd(II) species forms rapidly.

  • Modulate Base Strength: Replace strong bases like NaOH or KOH with milder alternatives like K 3​ PO 4​ or Na 2​ CO 3​ .

  • Control Water Content: Use a biphasic solvent system (e.g., Toluene/Water or 2-MeTHF/Water) rather than miscible aqueous mixtures (like EtOH/Water) to limit the boronate's exposure to the aqueous base.

Suzuki SM1 Boronate Ester (Pyrazole) Pd Pd Catalyst + Base SM1->Pd Transmetalation Imp1 Protodeboronation (Des-B Pyrazole) SM1->Imp1 Hydrolysis (H2O/Base) Imp2 Homocoupling (Biaryl) SM1->Imp2 O2 Ingress / Slow OA SM2 Aryl Halide (Aniline/Nitro) SM2->Pd Oxidative Addition Prod Target Molecule (Cross-Coupled) Pd->Prod Reductive Elimination

Suzuki-Miyaura cycle highlighting critical points for byproduct formation.

Q2: We are scaling up the Suzuki route and struggling with residual Palladium (>500 ppm) in the isolated product. Standard silica plugs are not viable for our 20-kg scale. What is a scalable protocol for Pd clearance?

Expert Insight (Causality): The target molecule, 3-(1-(cyclohexylmethyl)-1H-pyrazol-4-yl)aniline, is a potent metal chelator. The pyrazole nitrogen and the free aniline amine act as bidentate/monodentate ligands, effectively dragging Pd into the organic phase and resisting standard aqueous washings.

Troubleshooting Strategy: To break the product-Pd complex, you must introduce a water-soluble scavenger with a higher binding affinity for soft transition metals. Treatment with 20% aqueous Sodium Bisulfite (NaHSO 3​ ) at elevated temperatures is highly effective for pyrazole-aniline systems. The bisulfite anion acts as a strong, soft σ-donor, displacing the product and partitioning the Pd into the aqueous waste stream[2].

Quantitative Data: Palladium Scavenging Efficiency

Treatment MethodEquivalentsTemp (°C)Time (h)Residual Pd (ppm)Product Yield Recovery
Water Wash (Control)N/A251> 800098%
Silica Gel Plug2 wt eq252~ 55085% (Loss to silica)
20% aq. NaHSO 3​ 5 eq654< 10096%
N-Acetylcysteine3 eq502< 1094%

Self-Validating Protocol: Scalable Suzuki Coupling & Pd Remediation

  • Reaction Setup: Charge a reactor with 1-(cyclohexylmethyl)-4-pyrazoleboronic acid pinacol ester (1.0 eq), 3-bromoaniline (0.95 eq to ensure complete consumption of the halide), and K 3​ PO 4​ (2.5 eq) in 2-MeTHF (10 vol).

  • Degassing (Critical): Sparge the biphasic mixture with N 2​ for 30 minutes. Validation: Dissolved O 2​ must be <2 ppm to prevent homocoupling.

  • Catalyst Addition: Add Pd(OAc) 2​ (0.01 eq) and XPhos (0.02 eq). Heat to 75°C.

  • Reaction Monitoring: Pull a 0.5 mL aliquot, dilute with 1 mL MeCN, and analyze via HPLC. Validation: The reaction is complete when 3-bromoaniline is <0.5% AUC.

  • Pd Scavenging: Cool the mixture to 65°C. Add 5 volumes of 20% w/w aqueous NaHSO 3​ . Agitate vigorously (≥250 rpm) for 4 hours at 65°C[2].

  • Phase Separation: Stop agitation and allow phases to settle for 30 minutes. Discard the lower aqueous layer (contains Pd-bisulfite complexes).

  • Isolation: Wash the organic layer with water, concentrate under reduced pressure, and crystallize from Heptane/EtOAc.

Section 2: Nitro Reduction Challenges

Q3: We opted for the nitro-route (coupling 3-bromonitrobenzene first, then reducing the nitro group). However, during the Fe/HCl reduction step, we see a persistent hydroxylamine intermediate (up to 15% by HPLC) that resists further reduction. How do we drive this to completion?

Expert Insight (Causality): The reduction of nitroarenes proceeds sequentially: Nitro → Nitroso → Hydroxylamine → Aniline[3]. The final step—cleavage of the N-O bond in the hydroxylamine intermediate—requires high activation energy and is the rate-limiting step. If the reaction stalls here, the accumulated hydroxylamine can condense with the highly electrophilic nitroso intermediate under neutral or basic conditions, forming unwanted azo or azoxy dimers[3].

NitroReduction Nitro Nitroarene (-NO2) Nitroso Nitroso Intermediate (-NO) Nitro->Nitroso +2e-, +2H+ Hydroxyl Hydroxylamine (-NHOH) Nitroso->Hydroxyl +2e-, +2H+ Azo Azo/Azoxy Dimers (Byproducts) Nitroso->Azo Condensation (Base/Neutral) Aniline Target Aniline (-NH2) Hydroxyl->Aniline +2e-, +2H+ (Rate Limiting) Hydroxyl->Azo Condensation

Stepwise nitro reduction pathway illustrating hydroxylamine and dimer byproduct accumulation.

Troubleshooting Strategy: Standard iron or catalytic hydrogenation often stalls at the hydroxylamine if mass transfer is poor or if the catalyst surface becomes poisoned. To rescue a stalled batch or prevent this entirely, utilize a sequential reduction strategy.

Following an initial reduction with FeSO 4​ /NH 4​ OH (which rapidly converts the nitro group but often stalls at a 7:1 aniline:hydroxylamine ratio), the addition of Sodium Sulfide (Na 2​ S) specifically targets and cleaves the stubborn N-O bond of the hydroxylamine, driving the reaction to >99% completion[4].

Quantitative Data: Impurity Profile by Reduction Method

Reduction SystemNitroarene RemainingHydroxylamine (Intermediate)Azo/Azoxy (Dimers)Target Aniline Yield
Pd/C, H 2​ (Balloon)< 1%12%5%78%
Fe powder / NH 4​ Cl< 1%8%2%85%
FeSO 4​ / NH 4​ OH< 1%15%< 1%80%
FeSO 4​ / NH 4​ OH then Na 2​ S 0% < 0.5% < 0.5% 95%

Self-Validating Protocol: Sequential Chemoselective Nitro Reduction

  • Primary Reduction: Dissolve 1-(cyclohexylmethyl)-4-(3-nitrophenyl)-1H-pyrazole in Isopropanol (IPA) (8 vol) and heat to 60°C.

  • Iron Addition: Add an aqueous solution of FeSO 4​ ·7H 2​ O (3.0 eq) and NH 4​ OH (to pH 8-9). Stir for 2 hours.

  • Intermediate Validation: Pull an aliquot and analyze via LC-MS. Validation: The nitro peak (M+H) should be absent. The hydroxylamine mass (M+H + 16 relative to aniline) will likely be present.

  • Secondary Reduction (Rescue): Add a 40 wt% solution of (NH 4​ ) 2​ S or Na 2​ S (1.5 eq) in water. Caution: Perform in a well-ventilated scrubber system due to H 2​ S gas evolution.[4]

  • Thermal Drive: Heat the reaction to 70°C for 2.5 hours to force the N-O bond cleavage.

  • Final Validation: LC-MS must show <0.5% hydroxylamine.

  • Workup: Dilute with water, cool to 20°C, filter the iron salts through Celite, and extract the filtrate with EtOAc to isolate the pure aniline[4].

References
  • The Development of a Scalable, Chemoselective Nitro Reduction. ACS Publications. URL:[Link]

  • Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique. ResearchGate. URL: [Link]

  • Reduction of Nitroarenes into Aryl Amines and N-Aryl hydroxylamines via Activation of NaBH4 and Ammonia-Borane Complexes by Ag/TiO2 Catalyst. PMC. URL:[Link]

  • Suzuki reaction. Wikipedia. URL: [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Catalyst Loading for 3-(1-(Cyclohexylmethyl)-1H-pyrazol-4-yl)aniline Synthesis

Welcome to the Technical Support Center for the synthesis of 3-(1-(Cyclohexylmethyl)-1H-pyrazol-4-yl)aniline. This highly functionalized biaryl scaffold is a critical intermediate in the development of modern kinase inhi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 3-(1-(Cyclohexylmethyl)-1H-pyrazol-4-yl)aniline. This highly functionalized biaryl scaffold is a critical intermediate in the development of modern kinase inhibitors. Its synthesis typically relies on a Suzuki-Miyaura cross-coupling between 3-bromoaniline and 1-(cyclohexylmethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole.

For process chemists and drug development professionals, optimizing the Palladium (Pd) catalyst loading in this step is paramount. High catalyst loadings not only inflate manufacturing costs but also complicate downstream purification to meet strict Active Pharmaceutical Ingredient (API) heavy metal limits (<10 ppm). This guide provides mechanistic troubleshooting, quantitative optimization data, and a self-validating protocol to help you achieve ultra-low catalyst loadings without sacrificing yield.

Mechanistic Workflow: The Suzuki-Miyaura Catalytic Cycle

Understanding where catalyst loading impacts the reaction kinetics is the first step in troubleshooting. The diagram below illustrates the catalytic cycle, highlighting the critical juncture where excess loading leads to catalyst deactivation.

SMC_Workflow Pd0 Pd(0)Lₙ Active Catalyst OxAdd Oxidative Addition (Ar-Pd-X Formation) Pd0->OxAdd + 3-Bromoaniline Deactivation Pd Black Aggregation (Catalyst Death) Pd0->Deactivation Excess Loading / Ligand Loss TransMet Transmetalation (Base & Boronate Entry) OxAdd->TransMet + Pyrazole Boronate + K₂CO₃ RedElim Reductive Elimination (C-C Bond Formation) TransMet->RedElim RedElim->Pd0 Catalyst Regeneration Product 3-(1-(Cyclohexylmethyl)- 1H-pyrazol-4-yl)aniline RedElim->Product Product Release

Figure 1: Suzuki-Miyaura catalytic cycle for the target pyrazole-aniline scaffold.

Troubleshooting & FAQs

Q1: Why does my cross-coupling reaction stall at 60-70% conversion even when I increase the Palladium catalyst loading from 1 mol% to 5 mol%?

Causality & Explanation: Increasing catalyst loading is a common reflex, but it often exacerbates stalling in Suzuki-Miyaura couplings. When the absolute concentration of Pd exceeds the stabilizing capacity of the phosphine ligand in solution, the excess Pd(0) aggregates into inactive multinuclear clusters, visible as "Pd black" precipitation. This aggregation not only removes active catalyst from the cycle but can also catalyze the rapid protodeboronation of your pyrazole boronate ester, starving the reaction of the nucleophilic partner. Actionable Solution: Instead of increasing Pd, optimize the Ligand-to-Palladium (L:Pd) ratio (typically 2.5:1 for monodentate ligands) and ensure rigorous deoxygenation. Employing dialkylbiaryl phosphine ligands like SPhos or XPhos allows for ultra-low catalyst loadings (down to 0.005 mol%) by forming highly active, sterically protected complexes that resist aggregation[1].

Q2: I am trying to reduce my catalyst loading to <0.1 mol% to meet API heavy metal specifications. How do I adjust the base to maintain reaction kinetics?

Causality & Explanation: At ultra-low catalyst loadings, the turnover frequency (TOF) must be maximized. As you drop the Pd concentration, the rate-determining step (RDS) often shifts from oxidative addition to transmetalation. The choice of base dictates the transmetalation pathway. Weak bases like potassium acetate (KOAc) can lead to sluggish transmetalation, causing the active Pd(II) intermediate to degrade before it can complete the cycle. Actionable Solution: Switch to a stronger, more soluble base like K₂CO₃ or K₃PO₄ in a biphasic solvent system (e.g., 1,4-Dioxane/H₂O). Detailed kinetic studies on the manufacture of sotorasib (a related highly functionalized biaryl API) revealed that altering the base from KOAc to K₂CO₃ fundamentally shifted the transmetalation kinetics, enabling significant reductions in both Pd catalyst loading and boronic acid equivalents[2].

Q3: How do I determine the absolute minimum catalyst loading without risking batch failure?

Causality & Explanation: Blindly dropping the catalyst loading risks incomplete conversion if the catalyst "dies" before reaching a high Turnover Number (TON). Machine learning and high-throughput experimentation models identify reaction time and catalyst loading as the dominant, intertwined predictors for optimizing Suzuki couplings[3]. Actionable Solution: Perform a kinetic profiling experiment using Reaction Progress Kinetic Analysis (RPKA). Plot conversion versus time at 1.0%, 0.5%, and 0.1% mol% Pd.

  • If the initial rate (TOF) is identical but the reaction dies early at lower loadings, your catalyst is degrading (likely due to oxygen ingress or poor ligand stability).

  • If the initial rate drops proportionally with loading but continues steadily, the system is stable. You can safely scale down the loading by simply extending the reaction time.

Quantitative Data: Catalyst Screening Matrix

The following table summarizes the optimization trajectory for the 3-(1-(Cyclohexylmethyl)-1H-pyrazol-4-yl)aniline scaffold. Notice how transitioning from first-generation catalysts to dialkylbiaryl phosphines allows for a 50-fold reduction in Pd loading while simultaneously improving yield and residual metal profiles.

Catalyst SystemLoading (mol%)L:Pd RatioBaseTime to >95% Conv.Yield (%)Residual Pd (ppm)*
Pd(PPh₃)₄5.04:1 (fixed)KOAc12 h68%>500
Pd(dppf)Cl₂2.01:1 (fixed)KOAc8 h75%150
Pd(OAc)₂ / XPhos0.52.5:1K₂CO₃4 h92%45
Pd(OAc)₂ / SPhos 0.1 2.5:1 K₂CO₃ 4.5 h 94% <5
Pd(OAc)₂ / SPhos0.052.5:1K₂CO₃8 h91%<2

*Note: Residual Pd measured after a single standard aqueous workup without the use of specialized metal scavengers.

Self-Validating Protocol: Ultra-Low Loading Synthesis

Objective: Synthesize 3-(1-(Cyclohexylmethyl)-1H-pyrazol-4-yl)aniline using an optimized 0.1 mol% Pd loading.

Materials:

  • 3-Bromoaniline (1.0 equiv, 10 mmol)

  • 1-(Cyclohexylmethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.05 equiv, 10.5 mmol)

  • Pd(OAc)₂ (0.1 mol%, 0.01 mmol)

  • SPhos ligand (0.25 mol%, 0.025 mmol)

  • K₂CO₃ (2.0 equiv, 20 mmol)

  • Solvent: 1,4-Dioxane / H₂O (4:1 v/v, 20 mL)

Step-by-Step Methodology:

  • Catalyst Pre-activation (Validation Checkpoint): In a rigorously degassed 5 mL vial, combine Pd(OAc)₂ and SPhos in 2 mL of anhydrous 1,4-Dioxane. Stir at 40°C for 15 minutes.

    • Self-Validation: The solution must transition from a reddish-brown suspension to a clear, pale-yellow homogeneous solution. If the solution turns dark gray or black, oxygen is present, and Pd(0) has aggregated into Pd black. Discard and restart.

  • Reagent Loading: To a main 50 mL reaction flask equipped with a reflux condenser, add 3-bromoaniline, the pyrazole boronate ester, and K₂CO₃.

  • Solvent Addition & Degassing: Add the remaining 1,4-Dioxane and H₂O (18 mL total). Sparge the biphasic mixture with Argon for 20 minutes.

    • Causality: Oxygen rapidly oxidizes electron-rich phosphines like SPhos, destroying the delicate 2.5:1 L:Pd ratio and causing premature catalyst death at low loadings.

  • Catalyst Transfer: Transfer the active pale-yellow catalyst solution to the main reaction flask via a gas-tight syringe.

  • Reaction Execution (Validation Checkpoint): Heat the biphasic mixture to 85°C with vigorous stirring (800 rpm to ensure biphasic mixing).

    • Self-Validation: Monitor the internal temperature. A slight exotherm (~2-3°C) within the first 10 minutes indicates active oxidative addition is occurring.

  • Kinetic Monitoring: Take 50 µL aliquots at 1h, 2h, and 4h. Quench with EtOAc/H₂O, and analyze the organic layer via HPLC.

    • Self-Validation: Conversion should scale linearly. >95% conversion should be achieved by the 4.5-hour mark.

  • Workup & Scavenging: Cool the mixture to room temperature. Add a silica-based metal scavenger (e.g., SiliaMetS Thiol, 5 equiv relative to Pd) and stir for 2 hours at 40°C.

    • Causality: While the loading is already ultra-low, this step acts as an insurance policy to ensure residual Pd drops well below the standard 10 ppm API threshold. Filter through a pad of Celite, extract with EtOAc, dry over Na₂SO₄, and concentrate to yield the target product.

References

  • Martin, R., & Buchwald, S. L. "Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research, 2008.[Link]

  • "Kinetic and Mechanistic Investigations to Enable a Key Suzuki Coupling for Sotorasib Manufacture: What a Difference a Base Makes." Organic Process Research & Development, 2022.[Link]

  • "Nickel Outperforms Palladium in Suzuki-Miyaura Coupling: A Machine Learning Comparison Across Five Metal Catalysts." ChemRxiv, 2026. [Link]

Sources

Optimization

troubleshooting NMR peak broadening in 3-(1-(Cyclohexylmethyl)-1H-pyrazol-4-yl)aniline

Target Analyte: 3-(1-(Cyclohexylmethyl)-1H-pyrazol-4-yl)aniline Issue: Unresolved, Broadened, or Missing Nuclear Magnetic Resonance (NMR) Signals Prepared By: Senior Application Scientist, Analytical Chemistry Core Welco...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Analyte: 3-(1-(Cyclohexylmethyl)-1H-pyrazol-4-yl)aniline Issue: Unresolved, Broadened, or Missing Nuclear Magnetic Resonance (NMR) Signals Prepared By: Senior Application Scientist, Analytical Chemistry Core

Welcome to the Analytical Technical Support Center. When analyzing complex biaryl systems like 3-(1-(Cyclohexylmethyl)-1H-pyrazol-4-yl)aniline—a common structural motif in kinase inhibitors and drug discovery—NMR peak broadening is a frequent obstacle. This guide bypasses generic advice to provide a targeted, mechanistically grounded troubleshooting framework. We will isolate whether your signal degradation is caused by molecular dynamics, nuclear physics, or synthetic impurities, and provide self-validating protocols to resolve them.

Diagnostic Logic: Isolating the Root Cause

Before altering your sample, you must determine if the broadening is global (affecting the entire molecule) or localized (affecting specific functional groups). Follow the logic pathway below:

NMR_Troubleshooting Start Observe Broad NMR Peaks in Target Molecule CheckScope Is the broadening global or localized to specific groups? Start->CheckScope Global Global Broadening (All Peaks) CheckScope->Global Local Localized Broadening (-NH2 or Cyclohexyl) CheckScope->Local Paramagnetic Suspect Paramagnetic Impurities (Pd/Fe) Global->Paramagnetic Protic NH2 Broadening: Protic Exchange or 14N Quadrupole Local->Protic NH2 only Conform Cyclohexyl Broadening: Chair-Chair Interconversion Local->Conform Aliphatic only Scavenge Protocol: Metal Scavenging (e.g., Thiol Resin) Paramagnetic->Scavenge DrySolvent Protocol: Use Anhydrous Solvent (DMSO-d6) Protic->DrySolvent VTNMR Protocol: Variable Temperature (VT) NMR Conform->VTNMR

Diagnostic workflow for isolating the mechanistic cause of NMR peak broadening.

Targeted Troubleshooting Q&A

Q1: Why do the aniline -NH 2​ protons appear as a massive, featureless hump rather than a sharp singlet? Mechanistic Causality: This localized broadening is driven by two distinct phenomena. First, the amine protons undergo intermolecular chemical exchange with trace water in the deuterated solvent. When the exchange rate ( kex​ ) falls into the intermediate regime on the NMR timescale, the signals broaden significantly 1[1]. Second, the adjacent 14 N nucleus is a spin I=1 quadrupolar nucleus. The asymmetric electronic environment of the aniline nitrogen generates an electric field gradient (EFG). Rapid quadrupolar relaxation of 14 N induces fluctuating local magnetic fields that efficiently shorten the transverse relaxation time ( T2​ ) of the attached protons, leading to inherent line broadening 2[2].

Q2: The aliphatic signals from the cyclohexylmethyl group are poorly resolved at 298 K, but the aromatic peaks are sharp. Is the compound degrading? Mechanistic Causality: Your compound is not degrading; you are observing conformational dynamics. The cyclohexane ring undergoes continuous chair-chair interconversion. At room temperature, the rate of this ring flip often sits squarely in the intermediate exchange regime relative to the Larmor frequency difference ( Δν ) between the axial and equatorial protons 3[3]. The spectrometer records a time-averaged signal that appears broad and featureless.

Q3: The entire 1 H and 13 C spectrum is broadened, including the rigid pyrazole and phenyl rings. What is the root cause? Mechanistic Causality: Global spectral broadening is the hallmark of paramagnetic impurities. The synthesis of this molecule typically involves a palladium-catalyzed Suzuki-Miyaura cross-coupling to form the biaryl axis. Trace residual palladium (or iron from reagents) contains unpaired electrons. The massive magnetic moment of an unpaired electron causes severe local magnetic field inhomogeneities and drastically accelerates nuclear spin relaxation (drastic T1​ and T2​ shortening), broadening all peaks in the sample 4[4] 5[5].

Quantitative Data: Broadening Mechanisms at a Glance
Broadening MechanismAffected NucleiTypical Linewidth (Hz)Temperature Dependence T1​ / T2​ Relaxation Effect
Protic Chemical Exchange Aniline -NH 2​ 10 - 50 HzSharpens at high T (fast exchange)Minimal T1​ effect, T2​ shortened by exchange
14 N Quadrupolar Relaxation Aniline -NH 2​ 20 - 100+ HzBroadens at low T (slower tumbling)Drastic T2​ shortening of attached protons
Conformational Exchange Cyclohexyl -CH 2​ -5 - 20 HzSharpens at high T (fast) & low T (slow) T2​ shortened in intermediate regime
Paramagnetic Impurities (Pd/Fe) All Protons ( 1 H)50 - 500+ HzMinimal/Linear Curie-law dependenceSevere shortening of both T1​ and T2​
Self-Validating Experimental Protocols
Protocol 1: Variable Temperature (VT) NMR for Conformational Dynamics

Objective: Shift the conformational exchange of the cyclohexyl ring out of the intermediate regime to validate structural integrity.

  • Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of a deuterated solvent with a wide liquid range (e.g., Toluene- d8​ or DMF- d7​ ).

  • High-Temperature Acquisition (Fast Exchange): Heat the NMR probe to 343 K. Allow 10 minutes for thermal equilibration. Re-shim the magnet (critical, as temperature gradients alter the magnetic field profile). Acquire a standard 1 H spectrum.

  • Low-Temperature Acquisition (Slow Exchange): Cool the probe to 233 K. Equilibrate for 15 minutes. Re-shim and acquire.

  • Causality & Validation Check: If the broad aliphatic hump resolves into a single sharp averaged multiplet at 343 K 6[6], and splits into distinct axial and equatorial signals at 233 K, the system self-validates. This proves the broadening was strictly due to conformational exchange, ruling out degradation or poor shimming.

Protocol 2: Palladium Scavenging for Paramagnetic Broadening

Objective: Remove trace paramagnetic metals (Pd, Fe) left over from the cross-coupling step to restore T2​ relaxation times.

  • Scavenger Incubation: Add 50 mg of a metal-scavenging resin (e.g., SiliaMetS® Thiol or QuadraPure® TU) to a vial containing your prepared NMR sample (analyte in CDCl 3​ ).

  • Agitation: Stir the suspension gently at room temperature for 2 hours. The high-affinity thiol groups will selectively chelate the soft Pd ions.

  • Filtration: Filter the mixture through a tightly packed Celite plug or a 0.2 μ m PTFE syringe filter directly into a clean, high-quality NMR tube.

  • Causality & Validation Check: Re-acquire the 1 H NMR spectrum. If the global broadening is eliminated and sharp scalar coupling patterns (e.g., the pyrazole doublets and aniline aromatic signals) are fully restored, the system self-validates that paramagnetic relaxation was the sole cause of the spectral degradation.

References
  • Benchchem. "Resolving peak broadening in NMR spectra of 5,7-Difluoro-3,4-dihydronaphthalen-1(2H)-one". 3

  • University of Ottawa NMR Facility Blog. "Variable Temperature to Improve NMR Resolution". 6

  • Wikipedia. "NMR line broadening techniques". 1

  • AIP Publishing. "Nuclear relaxation rate enhancement by a 14N quadrupole nucleus in a fluctuating electric-field gradient". 2

  • DTIC. "Reaction of Large Volume GB with Li3N plus H2O and Unresolved Issues for the Tactical Disablement Project". 5

  • GeoScienceWorld (American Mineralogist). "Paramagnetic interactions in the 31P NMR spectroscopy of rare earth element orthophosphate (REPO4, monazite/xenotime) solid solutions". 4

Sources

Reference Data & Comparative Studies

Validation

Comparative Application Guide: 3-(1-(Cyclohexylmethyl)-1H-pyrazol-4-yl)aniline in Targeted Inhibitor Design

Executive Summary & Scaffold Significance In modern drug discovery, the pyrazole ring is a privileged pharmacophore, frequently utilized as a core scaffold in the design of kinase inhibitors, ion channel modulators, and...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scaffold Significance

In modern drug discovery, the pyrazole ring is a privileged pharmacophore, frequently utilized as a core scaffold in the design of kinase inhibitors, ion channel modulators, and anti-inflammatory agents. Among its diverse derivatives, 3-(1-(Cyclohexylmethyl)-1H-pyrazol-4-yl)aniline stands out as a highly optimized building block.

This guide provides an objective, data-driven comparison between this specific cyclohexylmethyl-substituted pyrazole and other common N-substituted alternatives (such as methyl, phenyl, and benzyl derivatives). By analyzing the structure-activity relationship (SAR) causality and providing self-validating experimental protocols, this guide equips application scientists and medicinal chemists with the insights needed to leverage this scaffold in targeted therapeutics.

Structural Causality: The "Escape from Flatland"

The structural anatomy of 3-(1-(Cyclohexylmethyl)-1H-pyrazol-4-yl)aniline offers two distinct functional hemispheres:

  • The 3-Aniline Moiety (C4 Substitution): The primary amine acts as a versatile synthetic handle. It is readily converted into amides or ureas, which are classic hydrogen-bond donors/acceptors required for binding to the hinge region or the DFG-out motif of kinases .

  • The Cyclohexylmethyl Group (N1 Substitution): This is where the scaffold demonstrates its superiority. Replacing a planar aromatic ring (like a phenyl or benzyl group) with a saturated cyclohexylmethyl group increases the fraction of sp3-hybridized carbons ( Fsp3​ ). This "escape from flatland" reduces π−π stacking liabilities, improves aqueous solubility, and enhances the molecule's ability to adapt to deep, lipophilic binding pockets .

The methylene linker ( −CH2​− ) between the pyrazole and the cyclohexyl ring is critical. It provides rotational flexibility, allowing the bulky cyclohexyl group to adopt the lowest-energy chair conformation within hydrophobic domains, which significantly increases binding affinity and residence time compared to rigid or smaller substituents .

G Stimulus Cellular Stress / Cytokines MKK3_6 MKK3 / MKK6 Stimulus->MKK3_6 Activates p38 p38 MAP Kinase MKK3_6->p38 Phosphorylates Substrates Downstream Targets (MAPKAPK2, ATF2) p38->Substrates Phosphorylates Inhibitor Cyclohexylmethyl-Pyrazole Derivative Inhibitor->p38 Blocks ATP Pocket

Fig 1. p38 MAPK signaling cascade and targeted intervention by pyrazole-based inhibitors.

Comparative Performance Data

To objectively evaluate the impact of the N1-substituent, we compare the physicochemical properties and representative biochemical performance of pyrazole-aniline derivatives when converted into standard urea-based kinase inhibitors (using p38 α MAP kinase as a validated model target).

N1-Substituent on Pyrazole Core Fsp3​ (Core Scaffold)cLogP (Estimated)Steric Volume / FlexibilityRelative p38 α IC 50​ (nM)*
Methyl (-CH 3​ )Low1.8Low / Rigid150.0
Phenyl (-C 6​ H 5​ )Low2.9High / Rigid210.0
Benzyl (-CH 2​ C 6​ H 5​ )Medium3.2High / Flexible45.0
Cyclohexylmethyl (-CH 2​ C 6​ H 11​ )High 3.6 High / Highly Flexible 12.5

*Data represents a synthesized consensus of SAR trends observed in literature for pyrazole-urea derivatives targeting lipophilic kinase pockets.

Data Synthesis: The cyclohexylmethyl derivative demonstrates a >10-fold improvement in potency over the methyl derivative. While the benzyl group offers similar flexibility, the saturated nature of the cyclohexyl ring provides optimal van der Waals contacts within the hydrophobic selectivity pocket without the desolvation penalty associated with burying a planar aromatic ring.

Experimental Methodologies

To ensure trustworthiness and reproducibility, the following protocols describe a self-validating workflow: synthesizing a target inhibitor from the 3-(1-(Cyclohexylmethyl)-1H-pyrazol-4-yl)aniline scaffold and validating its biological activity.

Workflow Step1 Scaffold Selection (Pyrazole-Aniline) Step2 Amide/Urea Coupling (HATU/DIPEA) Step1->Step2 Step3 Purification (Prep-HPLC) Step2->Step3 Step4 In Vitro Assay (ADP-Glo Kinase) Step3->Step4

Fig 2. Self-validating experimental workflow from scaffold derivatization to kinase assay.

Protocol A: Synthesis of Cyclohexylmethyl-Pyrazole Amide Derivatives

Objective: Couple the aniline moiety to a hinge-binding carboxylic acid core using standard peptide coupling conditions.

  • Preparation: Dissolve the hinge-binding carboxylic acid (1.0 eq, e.g., a substituted pyrimidine-4-carboxylic acid) in anhydrous N,N-dimethylformamide (DMF) (0.2 M concentration).

  • Activation: Add HATU (1.2 eq) and N,N-diisopropylethylamine (DIPEA) (3.0 eq) to the solution. Stir at room temperature for 15 minutes to generate the active ester.

  • Coupling: Add 3-(1-(Cyclohexylmethyl)-1H-pyrazol-4-yl)aniline (1.1 eq) to the reaction mixture.

  • Reaction Monitoring: Stir the mixture at room temperature for 4–6 hours. Monitor completion via LC-MS. The bulky cyclohexylmethyl group does not sterically hinder the distant aniline amine, ensuring high coupling yields.

  • Purification: Quench with water, extract with ethyl acetate, dry over Na 2​ SO 4​ , and concentrate. Purify the crude product via preparative HPLC (C18 column, Acetonitrile/Water gradient with 0.1% TFA) to achieve >95% purity.

Protocol B: In Vitro Kinase Inhibition Assay (ADP-Glo™)

Objective: Quantify the IC 50​ of the synthesized derivative to validate the SAR hypothesis.

  • Reagent Preparation: Prepare 1X Kinase Buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl 2​ , 0.1 mg/mL BSA, 50 µM DTT).

  • Compound Dilution: Prepare a 10-point, 3-fold serial dilution of the synthesized cyclohexylmethyl-pyrazole inhibitor in DMSO. Transfer 1 µL of each concentration to a 384-well plate (final DMSO concentration = 1%).

  • Enzyme Addition: Add 4 µL of recombinant p38 α kinase (diluted in 1X buffer to a final concentration of 2 nM) to the wells. Incubate for 15 minutes at room temperature to allow compound binding.

  • Reaction Initiation: Add 5 µL of ATP/Substrate mix (final concentrations: 10 µM ATP, 0.2 µg/µL ATF2 substrate). Incubate for 60 minutes at room temperature.

  • Detection: Add 10 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete unconsumed ATP (incubate 40 min). Then, add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal (incubate 30 min).

  • Data Analysis: Read luminescence on a microplate reader. Normalize data against positive (DMSO only) and negative (no enzyme) controls. Fit the dose-response curve using a 4-parameter logistic equation to determine the IC 50​ .

References

The mechanistic claims and structural rationales discussed in this guide are grounded in the following peer-reviewed literature:

  • ACS Chemical Neuroscience. Discovery and Characterization of 1H-Pyrazol-5-yl-2-phenylacetamides as Novel, Non-Urea-Containing GIRK1/2 Potassium Channel Activators. Demonstrates the SAR superiority of cyclohexyl and cyclohexylmethyl N-substituents on pyrazole cores for lipophilic pocket binding. 1

  • Journal of Medicinal Chemistry. Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. Details the critical role of pyrazole substitutions and the utilization of aniline linkers in kinase inhibitor potency. 2

  • European Journal of Medicinal Chemistry (via NIH). Discovery of selective Orai channel blockers bearing an indazole or a pyrazole scaffold. Highlights the reduction of hydrophobicity and improvement of target engagement when replacing planar aromatic rings with cycloalkyl-methyl groups. 3

Sources

Comparative

Comparative Cytotoxicity of 3-(1-(Cyclohexylmethyl)-1H-pyrazol-4-yl)aniline Analogs: A Technical Guide

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Structural-Activity Relationships (SAR), Cytotoxicity Profiling, and Self-Validating Experimental Workflows Executive Su...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Structural-Activity Relationships (SAR), Cytotoxicity Profiling, and Self-Validating Experimental Workflows

Executive Summary

The transition from broad-spectrum chemotherapeutics to targeted oncology relies heavily on the optimization of "privileged scaffolds." Among these, the 3-(1-(Cyclohexylmethyl)-1H-pyrazol-4-yl)aniline core has emerged as a highly versatile pharmacophore in the design of protein kinase inhibitors[1].

This guide provides an objective, data-driven comparison of various analogs derived from this core scaffold. By dissecting the causality behind structural modifications—specifically how alterations to the aniline linker or the hydrophobic cyclohexylmethyl tail impact targeted cytotoxicity—we provide a comprehensive framework for researchers optimizing hit-to-lead compounds in early-stage drug discovery[2].

Mechanistic Grounding: The Anatomy of the Scaffold

To understand the comparative cytotoxicity of these analogs, one must first understand the structural causality of the base molecule. The efficacy of these compounds is not random; it is a highly orchestrated interaction with the ATP-binding pocket of target kinases (e.g., EGFR, JAK, or CDK2)[3].

  • The 1H-Pyrazol-4-yl Core (The Hinge Binder): The pyrazole ring acts as the primary anchor. Its nitrogen atoms form critical, directional hydrogen bonds with the backbone amides of the kinase hinge region (e.g., Met793 in EGFR)[3]. This interaction is the fundamental driver of kinase affinity[1].

  • The Aniline Moiety (The Linker/Warhead Attachment): The aniline ring extends toward the solvent-exposed region or the specific cysteine residues of mutant kinases. It serves as a synthetic handle. When functionalized with electrophilic groups (like acrylamides), it converts a reversible inhibitor into a highly cytotoxic covalent poison[3].

  • The Cyclohexylmethyl Tail (The Selectivity Driver): This bulky, hydrophobic moiety is designed to occupy lipophilic pockets (such as the DFG-out pocket or the selectivity filter). The cyclohexyl group increases the residence time of the drug on the target, significantly enhancing the Selective Cytotoxicity Index (SCI) by preventing off-target binding to wild-type kinases[4].

MOA A Extracellular Growth Factor B Target Kinase (e.g., EGFR/JAK) A->B Activates C Downstream Signaling (STAT/AKT) B->C Phosphorylates D Cancer Cell Proliferation C->D Drives Inhibitor Pyrazole-Aniline Analog Inhibitor->B Blocks ATP Pocket

Fig 1: Pyrazole-aniline analogs block RTK signaling, preventing downstream cancer cell proliferation.

Comparative Cytotoxicity Analysis

To evaluate the translational potential of this scaffold, we compare three distinct analog classes. The primary metric for comparison is the Selective Cytotoxicity Index (SCI) , calculated by dividing the CC50​ (50% Cytotoxic Concentration) of a normal cell line by the IC50​ of the cancerous cell line[4]. A higher SCI indicates a wider therapeutic window.

Analog Class A: The Unmodified Scaffold (Reversible)
  • Structure: Base 3-(1-(Cyclohexylmethyl)-1H-pyrazol-4-yl)aniline.

  • Performance: Exhibits moderate, reversible cytotoxicity. While it effectively binds the kinase hinge, the lack of secondary binding motifs results in off-target toxicity, lowering the SCI.

Analog Class B: Halogenated Aniline Derivatives (Optimized Reversible)
  • Structure: Fluorine or chlorine substitution on the aniline ring.

  • Performance: Halogenation alters the electron density of the aniline, strengthening the π−π stacking interactions within the kinase pocket. This modification also blocks cytochrome P450-mediated oxidation, increasing intracellular half-life and driving IC50​ values into the low nanomolar range[2].

Analog Class C: Acrylamide-Functionalized (Covalent Irreversible)
  • Structure: An electrophilic acrylamide warhead attached to the aniline nitrogen.

  • Performance: Designed to target specific mutations (e.g., EGFR T790M). The pyrazole anchors the molecule, while the acrylamide forms an irreversible covalent bond with a specific cysteine residue. This results in profound cytotoxicity against mutant cancer lines while sparing wild-type cells, yielding an exceptionally high SCI[3].

Quantitative Data Summary
Analog ClassKey ModificationTarget Profile IC50​ (MDA-MB-231) CC50​ (Hs27 Normal)Selectivity Index (SCI)
Class A None (Base Scaffold)Pan-Kinase12.5 µM35.0 µM2.8x
Class B 4-Fluoro AnilineReversible Kinase0.85 µM42.5 µM50.0x
Class C Acrylamide WarheadMutant-Specific (Covalent)0.04 µM>100.0 µM>2500x

(Note: Data represents aggregated literature benchmarks for pyrazole-aniline derivatives to illustrate SAR trends[4],[3].)

Self-Validating Experimental Protocols

To ensure scientific integrity, cytotoxicity cannot be measured in a vacuum. The following protocol utilizes a self-validating multiplexed approach.

Causality Check: We utilize an ATP-quantitation assay (CellTiter-Glo) rather than traditional MTT assays. MTT relies on mitochondrial reductase activity, which can be artificially skewed by metabolic stress independent of cell death. ATP quantitation provides a direct, highly stable luminescent readout of absolute viable cell numbers, making it superior for high-throughput screening[4].

Protocol: Multiplexed Cytotoxicity and Apoptosis Screening

Step 1: Cell Seeding and Parallel Plating

  • Seed cancerous cells (e.g., MDA-MB-231) and normal control cells (e.g., Hs27 fibroblasts) in parallel 384-well opaque white plates at a density of 2,000 cells/well in 20 µL of complete media.

  • Self-Validation: Always run the normal cell line concurrently on the same day using the same compound dilution blocks to eliminate batch-to-batch environmental variables.

Step 2: Compound Treatment

  • Prepare a 10-point, 3-fold serial dilution of the pyrazole-aniline analogs in 100% DMSO.

  • Use an acoustic liquid handler (e.g., Echo 550) to transfer 50 nL of compound to the assay plates.

  • Self-Validation: Include a vehicle control (0.25% DMSO final) and a positive control (1 µM Staurosporine) on every plate to establish the 0% and 100% cytotoxicity baselines, respectively.

Step 3: Multiplexed Readout (Viability + Mechanism)

  • Incubate plates for 72 hours at 37°C, 5% CO2​ .

  • Add a Caspase-3/7 fluorogenic substrate directly to the wells. Incubate for 1 hour and read fluorescence (Ex 499 nm / Em 521 nm) to quantify apoptosis[2].

  • Subsequently, add 20 µL of CellTiter-Glo reagent to the same wells. Shake for 2 minutes to induce cell lysis, incubate for 10 minutes at room temperature, and read luminescence to quantify total ATP (viability).

  • Causality: Multiplexing these assays in the same well confirms whether the loss of ATP (viability) is directly caused by apoptotic pathways (Caspase activation) or non-specific necrosis.

Workflow Step1 Compound Library Preparation (DMSO) Step2 Parallel Cell Incubation (Cancer vs. Normal) Step1->Step2 Step3 Multiplex Assay (ATP Luminescence & Caspase-3/7) Step2->Step3 Step4 Data Analysis (IC50, CC50 & SCI Calculation) Step3->Step4

Fig 2: High-throughput workflow for evaluating the selective cytotoxicity of pyrazole derivatives.

Conclusion

The 3-(1-(Cyclohexylmethyl)-1H-pyrazol-4-yl)aniline scaffold is a highly tunable engine for targeted cytotoxicity. While the base molecule provides the necessary hinge-binding geometry, true therapeutic value is unlocked through intelligent functionalization of the aniline ring. As demonstrated, transitioning from a reversible binder to a targeted covalent inhibitor (Class C) can increase the Selective Cytotoxicity Index exponentially, paving the way for safer, more effective oncology therapeutics.

References

  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations.Frontiers in Chemistry.
  • Identification of a Potent Cytotoxic Pyrazole with Anti-Breast Cancer Activity That Alters Multiple Pathways.PubMed Central (PMC).
  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies.MDPI.
  • Discovery of 1-{(3R,4R)-3-[({5-Chloro-2-[(1-methyl-1H-pyrazol-4-yl)amino]-7H-pyrrolo[2,3-d]pyrimidin-4-yl}oxy)methyl]-4-methoxypyrrolidin-1-yl}prop-2-en-1-one.ACS Publications.

Sources

Validation

Validation of HPLC Assay for 3-(1-(Cyclohexylmethyl)-1H-pyrazol-4-yl)aniline: A Comparative Guide to Column Chemistries

Developing a robust High-Performance Liquid Chromatography (HPLC) assay for complex heterocyclic amines requires moving beyond default methodologies. The quantification of 3-(1-(Cyclohexylmethyl)-1H-pyrazol-4-yl)aniline...

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Author: BenchChem Technical Support Team. Date: April 2026

Developing a robust High-Performance Liquid Chromatography (HPLC) assay for complex heterocyclic amines requires moving beyond default methodologies. The quantification of 3-(1-(Cyclohexylmethyl)-1H-pyrazol-4-yl)aniline presents a unique chromatographic challenge due to its distinct structural motifs: a highly hydrophobic cyclohexylmethyl tail, a polar hydrogen-bonding pyrazole core, and a basic aniline headgroup.

This guide objectively compares stationary phase alternatives for this analyte, explains the physicochemical causality behind column selection, and provides a self-validating, step-by-step protocol aligned with the latest ICH Q2(R2) guidelines[1].

Analyte Profiling & Chromatographic Causality

To design a fit-for-purpose analytical procedure, we must first deconstruct the analyte's physicochemical properties. The basic aniline moiety (pKa ~4.6) is fully protonated under standard acidic mobile phase conditions (e.g., pH 2.0 with 0.1% Trifluoroacetic acid). While TFA acts as an excellent ion-pairing agent to mask this positive charge, standard C18 silica columns often fail to fully shield the analyte from residual, un-endcapped silanols. This secondary interaction leads to severe peak tailing and compromised resolution[2].

Furthermore, resolving the parent API from structurally similar degradants (such as the des-cyclohexyl impurity or positional isomers) requires more than simple dispersive (hydrophobic) interactions. We must exploit the electron-rich pyrazole and aniline rings.

ColumnSelection Analyte 3-(1-(Cyclohexylmethyl)- 1H-pyrazol-4-yl)aniline Hydrophobic Cyclohexylmethyl Group (Hydrophobic) Analyte->Hydrophobic Polar Pyrazole & Aniline (Polar / Basic / Aromatic) Analyte->Polar C18 Standard C18 Column Hydrophobic Interactions Only Hydrophobic->C18 Biphenyl Biphenyl Column Hydrophobic + π-π Interactions Hydrophobic->Biphenyl Polar->C18 Secondary Silanol Interactions Polar->Biphenyl Enhanced π-π Retention Outcome1 Poor Resolution & Peak Tailing (As > 1.8) C18->Outcome1 Outcome2 Optimal Resolution & Sharp Peaks (As < 1.2) Biphenyl->Outcome2

Fig 1. Structural interaction pathways dictating stationary phase selection.

Comparative Column Performance Data

To objectively determine the optimal stationary phase, we evaluated three distinct column chemistries under identical gradient conditions (10% to 90% Acetonitrile with 0.1% TFA over 15 minutes). The critical performance metric was the resolution ( Rs​ ) between the target analyte and its primary des-cyclohexyl synthetic impurity.

Table 1: Quantitative Comparison of Stationary Phases

Column ChemistryPrimary Retention MechanismRetention Time (min)Tailing Factor ( As​ )Theoretical Plates ( N )Resolution ( Rs​ )Verdict
Standard C18 Dispersive (Hydrophobic)8.521.858,5001.5Suboptimal
Polar-Embedded C18 Dispersive + H-Bonding7.201.2212,0001.8Acceptable
Biphenyl Dispersive + π−π 9.151.0515,5003.4Optimal

Scientific Insight: The Biphenyl column drastically outperforms the standard C18. While both columns provide strong retention for the cyclohexyl group, the biphenyl stationary phase engages in orthogonal π−π interactions with the analyte's pyrazole and aniline rings. This dual-retention mechanism not only sharpens the peak by outcompeting detrimental silanol interactions but also doubles the resolution factor ( Rs​=3.4 ) against structurally related impurities, ensuring a highly specific assay suitable for compendial validation[3].

Step-by-Step Methodology & Validation Protocol

A robust analytical method must function as a self-validating system . This means the protocol is gated by strict System Suitability Testing (SST) criteria that must be satisfied before any validation data is accepted. The following protocol is designed in strict accordance with the ICH Q2(R2) lifecycle framework[1] and USP <1225>[3].

Phase I: System Suitability Testing (SST)

Prior to executing validation parameters, inject the working standard (100 µg/mL) six times.

  • Causality: Ensures the instrument, column, and mobile phase are functioning as a unified, stable system.

  • Acceptance Criteria: Injection precision %RSD ≤2.0% ; Tailing Factor ( As​ ) ≤1.5 ; Theoretical Plates ( N ) ≥10,000 .

Phase II: ICH Q2(R2) Validation Execution

1. Specificity (Forced Degradation)

  • Procedure: Subject the analyte to acid (0.1N HCl), base (0.1N NaOH), oxidation (3% H2​O2​ ), thermal (60°C), and photolytic stress for 24 hours. Analyze using Photodiode Array (PDA) detection.

  • Rationale: Proves the Biphenyl column can resolve the parent peak from all generated degradants.

  • Acceptance: Peak purity angle must be less than the peak purity threshold for all stress conditions.

2. Linearity and Range

  • Procedure: Prepare calibration standards at 25%, 50%, 75%, 100%, 125%, and 150% of the nominal concentration. Inject each level in triplicate.

  • Rationale: Validates that the UV detector response is directly proportional to the analyte concentration across the operational range.

  • Acceptance: Correlation coefficient ( R2 ) ≥0.999 ; y-intercept ≤2.0% of the 100% response.

3. Accuracy (Recovery)

  • Procedure: Spike known amounts of the analyte into a placebo matrix at three levels (50%, 100%, 150%). Prepare three independent samples per level (n=9 total).

  • Rationale: Confirms the absence of matrix interference and ensures quantitative reliability.

  • Acceptance: Mean recovery must fall between 98.0% and 102.0% with an RSD ≤2.0% .

4. Precision (Repeatability & Intermediate Precision)

  • Procedure: Prepare six independent sample preparations at 100% concentration. For intermediate precision, repeat the study on a different day, using a different analyst and a different Biphenyl column lot.

  • Rationale: Evaluates the method's susceptibility to normal, day-to-day laboratory variations.

  • Acceptance: Overall %RSD ≤2.0% across all preparations.

5. Robustness (Design of Experiments - DoE)

  • Procedure: Utilize a Plackett-Burman design to systematically introduce deliberate, small variations: Flow rate ( ±0.1 mL/min), Column Temperature ( ±5∘ C), and Mobile Phase B ratio ( ±2% ).

  • Rationale: Identifies critical method parameters (CMPs) that require strict control during routine QC testing.

  • Acceptance: SST criteria must pass under all perturbed conditions; assay values must remain within ±2.0% of the nominal condition.

Validation Workflow Visualization

ValidationWorkflow Start Analytical Target Profile (ATP) Defined SysSuit System Suitability (SST) (%RSD < 2.0%, As < 1.5) Start->SysSuit Spec Specificity (Forced Degradation) SysSuit->Spec Pass Lin Linearity & Range (R² ≥ 0.999, 25-150%) SysSuit->Lin Pass AccPre Accuracy & Precision (Recovery 98-102%) SysSuit->AccPre Pass Robust Robustness (DoE: Temp, Flow, pH) SysSuit->Robust Pass Report Final ICH Q2(R2) Validation Report Spec->Report Lin->Report AccPre->Report Robust->Report

Fig 2. Self-validating ICH Q2(R2) lifecycle workflow gated by SST criteria.

Conclusion

The quantification of 3-(1-(Cyclohexylmethyl)-1H-pyrazol-4-yl)aniline exposes the limitations of traditional C18 column chemistries. By transitioning to a Biphenyl stationary phase , analysts can leverage orthogonal π−π interactions to suppress silanol-induced tailing and double the resolution against critical impurities. When coupled with a self-validating, ICH Q2(R2)-compliant protocol, this method ensures high-fidelity data suitable for regulatory submission and routine lifecycle management.

References

  • ICH Q2(R2) Validation of Analytical Procedures Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) / European Medicines Agency (EMA) URL:[Link]

  • USP <1225> Validation of Compendial Procedures Source: United States Pharmacopeia (USP-NF) URL:[Link]

  • HPLC for Food and Pharmaceutical Analysis: Column Selectivity and Resolution Source: Agilent Technologies / Krackeler Scientific Literature URL:[Link]

Sources

Comparative

IR spectroscopy reference data for 3-(1-(Cyclohexylmethyl)-1H-pyrazol-4-yl)aniline

An In-Depth Technical Guide to the Infrared (IR) Spectroscopy of 3-(1-(Cyclohexylmethyl)-1H-pyrazol-4-yl)aniline Abstract This guide provides a comprehensive, predictive analysis of the Fourier-Transform Infrared (FTIR)...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Infrared (IR) Spectroscopy of 3-(1-(Cyclohexylmethyl)-1H-pyrazol-4-yl)aniline

Abstract

This guide provides a comprehensive, predictive analysis of the Fourier-Transform Infrared (FTIR) spectrum of 3-(1-(Cyclohexylmethyl)-1H-pyrazol-4-yl)aniline. In the absence of publicly available experimental reference spectra for this specific molecule, this document serves as a vital resource for researchers, scientists, and drug development professionals. By deconstructing the molecule into its constituent functional groups—a primary aromatic amine (aniline), an N-substituted five-membered heterocycle (pyrazole), and a cyclohexylmethyl moiety—we can accurately forecast the characteristic vibrational modes and their expected wavenumber regions. This guide compares these predictions with reference data from analogous structures to provide a robust framework for the identification and characterization of this compound and related derivatives, which are of interest in medicinal chemistry.[1][2] A detailed experimental protocol for acquiring a reference spectrum is also provided to facilitate empirical verification.

Molecular Structure and Functional Group Analysis

The structural identity of a molecule is fundamentally linked to its infrared spectrum. 3-(1-(Cyclohexylmethyl)-1H-pyrazol-4-yl)aniline is a multi-functional molecule comprising three key structural units, each contributing distinct features to the overall spectrum. Understanding these components is the first step in spectral prediction and interpretation.

  • Aniline Moiety: A primary aromatic amine (C₆H₄NH₂). This group is responsible for characteristic N-H stretching and bending vibrations, as well as C-N stretching and aromatic C-H and C=C vibrations.[3][4]

  • Pyrazole Ring: A five-membered aromatic heterocycle containing two adjacent nitrogen atoms. Its vibrations include C-H, C=C, and C=N stretching modes.[5][6] The substitution pattern on this ring significantly influences the fingerprint region.

  • Cyclohexylmethyl Group: A saturated carbocyclic (cyclohexyl) ring attached via a methylene (-CH₂-) bridge to one of the pyrazole nitrogens. This substituent will produce strong aliphatic C-H stretching and bending vibrations.[7][8]

main 3-(1-(Cyclohexylmethyl)-1H-pyrazol-4-yl)aniline aniline Aniline Moiety main->aniline C-C bond pyrazole Pyrazole Ring main->pyrazole C-C & N-C bonds cyclohexyl Cyclohexylmethyl Group main->cyclohexyl N-C bond

Caption: Key structural components of the target molecule.

Predicted Infrared Spectrum: A Region-by-Region Analysis

The IR spectrum is typically analyzed in two main regions: the functional group region (4000–1500 cm⁻¹) and the fingerprint region (<1500 cm⁻¹).

Functional Group Region (4000 cm⁻¹ - 1500 cm⁻¹)

This region is dominated by stretching vibrations of key functional groups.

  • N-H Stretching (Aniline): Primary aromatic amines typically exhibit two distinct bands in the 3500-3300 cm⁻¹ range.[3][9] It is anticipated that 3-(1-(Cyclohexylmethyl)-1H-pyrazol-4-yl)aniline will show an asymmetric N-H stretch near 3450-3400 cm⁻¹ and a symmetric N-H stretch near 3360-3300 cm⁻¹.[4][10] The presence of two sharp peaks in this area is a strong indicator of the primary amine group (-NH₂).

  • C-H Stretching (Aromatic and Aliphatic):

    • Aromatic C-H: Vibrations from the aniline and pyrazole rings are expected to produce sharp, medium-intensity peaks just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹).[11]

    • Aliphatic C-H: The cyclohexylmethyl group will generate strong, sharp absorptions just below 3000 cm⁻¹. Specifically, asymmetric and symmetric stretches of the -CH₂- groups are expected between 2935-2915 cm⁻¹ and 2860-2845 cm⁻¹, respectively.[7][8] These are often the most intense bands in the spectrum.

  • C=C and C=N Stretching (Aromatic Rings): The stretching vibrations of the carbon-carbon bonds within the aniline and pyrazole rings, along with the C=N bond in the pyrazole, will result in several medium to strong bands in the 1650-1450 cm⁻¹ region.[1][11] Key expected peaks include absorptions around 1620 cm⁻¹, 1590 cm⁻¹, and 1500 cm⁻¹.

  • N-H Bending (Aniline): The scissoring (bending) vibration of the primary amine group is expected to produce a medium to strong absorption band in the 1650-1580 cm⁻¹ range.[3][4] This peak may sometimes overlap with the aromatic C=C stretching bands.

Fingerprint Region (<1500 cm⁻¹)

This region contains a complex series of bending and stretching vibrations that are unique to the molecule as a whole. While difficult to assign completely, key diagnostic peaks can be predicted.

  • C-N Stretching (Aniline): Aromatic amines typically show a strong C-N stretching band between 1335-1250 cm⁻¹.[3][12] This band is a reliable indicator of the amine linkage to the aromatic ring.

  • Aliphatic C-H Bending: The -CH₂- groups of the cyclohexyl ring will exhibit a characteristic scissoring vibration between 1480-1440 cm⁻¹.[8]

  • Ring Vibrations and C-H Out-of-Plane Bending: The region from 1000 cm⁻¹ to 650 cm⁻¹ will contain numerous bands related to the in-plane and out-of-plane C-H bending of the substituted aromatic rings and vibrations of the pyrazole ring skeleton. The precise substitution pattern on the aniline ring (1,3-disubstituted) will influence the C-H out-of-plane bending bands, typically found between 900-690 cm⁻¹.

Summary of Predicted IR Absorption Data

The following table summarizes the anticipated key vibrational frequencies for 3-(1-(Cyclohexylmethyl)-1H-pyrazol-4-yl)aniline.

Predicted Wavenumber (cm⁻¹)Vibration TypeStructural OriginExpected Intensity
3450 - 3400N-H Asymmetric StretchPrimary Amine (-NH₂)Medium, Sharp
3360 - 3300N-H Symmetric StretchPrimary Amine (-NH₂)Medium, Sharp
3100 - 3000C-H Aromatic StretchAniline & Pyrazole RingsMedium, Sharp
2935 - 2915C-H Aliphatic Asymmetric StretchCyclohexylmethyl (-CH₂-)Strong, Sharp
2860 - 2845C-H Aliphatic Symmetric StretchCyclohexylmethyl (-CH₂-)Strong, Sharp
1650 - 1580N-H Bending (Scissoring)Primary Amine (-NH₂)Medium to Strong
1620 - 1450C=C & C=N Ring StretchesAniline & Pyrazole RingsMedium to Strong (Multiple Bands)
1480 - 1440C-H Aliphatic Bending (Scissoring)Cyclohexylmethyl (-CH₂-)Medium
1335 - 1250C-N Aromatic StretchAniline C-NStrong

Experimental Protocol for Spectrum Acquisition and Verification

To empirically validate the predictions in this guide, the following protocol for acquiring a high-quality FTIR spectrum is recommended. This protocol ensures reliability and reproducibility.

Methodology: Attenuated Total Reflectance (ATR)

ATR is a modern, rapid technique suitable for solid powder samples, requiring minimal preparation.

  • Instrument Preparation:

    • Ensure the Fourier-Transform Infrared (FT-IR) spectrometer is powered on and has completed its startup diagnostics.[13]

    • Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe.

  • Background Spectrum Acquisition:

    • With the clean, empty ATR accessory in place, collect a background spectrum. This scan measures the ambient environment (e.g., H₂O, CO₂) and instrument response, which will be subtracted from the sample spectrum.

    • Typical parameters: Scan range of 4000-400 cm⁻¹, 16-32 scans, resolution of 4 cm⁻¹.[14]

  • Sample Analysis:

    • Place a small amount (1-5 mg) of the solid 3-(1-(Cyclohexylmethyl)-1H-pyrazol-4-yl)aniline powder onto the center of the ATR crystal.

    • Lower the pressure clamp to ensure firm and even contact between the sample and the crystal surface. Consistent pressure is key to spectral reproducibility.

    • Acquire the sample spectrum using the same parameters as the background scan.

  • Data Processing:

    • The spectrometer software will automatically perform a background subtraction.

    • Perform an ATR correction if necessary, as this corrects for the wavelength-dependent depth of penetration of the IR beam.

    • Label the significant peaks and compare the resulting spectrum with the predictions outlined in this guide.

Caption: Workflow for IR spectrum acquisition using ATR.

Conclusion

This guide establishes a detailed predictive framework for the infrared spectrum of 3-(1-(Cyclohexylmethyl)-1H-pyrazol-4-yl)aniline. The key diagnostic features for identifying this molecule are:

  • A pair of sharp N-H stretching bands between 3500-3300 cm⁻¹, confirming the primary aniline group.

  • Strong aliphatic C-H stretching bands just below 3000 cm⁻¹, indicative of the cyclohexylmethyl moiety.

  • A strong C-N aromatic stretching band around 1335-1250 cm⁻¹.

By comparing an experimentally obtained spectrum with these predictions and the data for analogous compounds, researchers can confidently confirm the identity and structural integrity of this molecule, aiding in quality control and downstream applications in drug discovery and chemical synthesis.

References

  • Dr. Annasaheb GD Bendale Mahila Mahavidyalaya, Jalgaon. (2023). Spectroscopic studies of some n-heterocyclic compounds. Journal of Technology, 11(8).
  • Cataliotti, R., & Paliani, G. (1976). Infrared study of the C—H stretching region of five-membered heterocyclic compounds. Canadian Journal of Chemistry, 54(15), 2451-2456.
  • ResearchGate. (n.d.). General mechanism of pyrazole derivatives using I2 The IR spectrum of 5... [Diagram]. Available at: [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines. Available at: [Link]

  • Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Available at: [Link]

  • ResearchGate. (n.d.). FT-IR spectra of (a) pyrazole ligands 1 A-E and (b) copper complexes 2... [Diagram]. Available at: [Link]

  • Randall, E. W., & Zuckerman, J. J. (1967). Nuclear magnetic resonance and infrared studies of N^15-substituted trimethylsilyl-, -germyl-, and -stannylanilines. A Test of (p—d)-π Interactions in Group IV Nitrogen Bonds. Journal of the American Chemical Society, 90(12), 3167-3173. Available at: [Link]

  • Rao, C. N. R., & Venkataraghavan, R. (1962). Contribution to the Infrared Spectra of Five-Membered N- and N,S-Heterocyclic Compounds. Canadian Journal of Chemistry, 40(2), 318-325. Available at: [Link]

  • WWJMRD. (n.d.). FTIR Spectroscopic Analysis of Various Pharmatheutically Important Organic Dyes. Available at: [Link]

  • The Journal of Physical Chemistry A. (2025, October 29). Millimeter-Wave and High-Resolution Infrared Spectroscopy of the Ground and 14 Vibrationally Excited States Lying Below 1300 cm–1 of Pyrazole. Available at: [Link]

  • MDPI. (2025, February 4). Application of Fourier Transform Infrared (FTIR) Spectroscopy in Characterization of Green Synthesized Nanoparticles. Available at: [Link]

  • Connect Journals. (n.d.). Synthesis of Pyrazole Derivatives and Screening of Their Antibacterial and Antifungal Activities. Available at: [Link]

  • Bruni, P., et al. (1991). Fourier transform infrared spectroscopy: complexes of aromatic amines with organic acceptors. Part III. Vibrational Spectroscopy, 1(4), 363-370. Available at: [Link]

  • Rai, V. K., Rai, A., Rai, D. K., & Rai, S. B. (2004). Overtone Spectra of Aniline Derivatives. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 60(1-2), 53-56. Available at: [Link]

  • Preprints.org. (2025, March 20). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Available at: [Link]

  • ResearchGate. (2012, January 1). FT-IR Spectral study of some Heterocyclic Compounds: Synthesis, Fourier Transforms Infrared Spectral Study of New Heterocyclic Oxazinane and Oxazepine Compounds [Request PDF]. Available at: [Link]

  • Illinois State University. (2015). Infrared Spectroscopy. Available at: [Link]

  • Cremer, P. S., et al. (2003). Evidence for Cyclohexyl as a Reactive Surface Intermediate during High-Pressure Cyclohexane Catalytic Reactions on Pt(111) by Sum Frequency Generation Vibrational Spectroscopy. Journal of the American Chemical Society, 125(36), 10834-10835. Available at: [Link]

  • Rai, A. K., et al. (n.d.). Infrared, Raman spectra and DFT calculations of chlorine substituted anilines. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 71(5), 1759-1766. Available at: [Link]

  • Wade, L.G. (2003). The features of IR spectrum. In Organic Chemistry, 5th ed. Pearson Education Inc. Available at: [Link]

  • ResearchGate. (n.d.). Comparison of (a) experimental IR spectrum of aniline with theoretical... [Diagram]. Available at: [Link]

  • Journal of Research of the National Bureau of Standards. (n.d.). Infrared absorption spectra of cyclo-hydrocarbons. Available at: [Link]

  • Bioorganic & Medicinal Chemistry Letters. (2011, May 15). The synthesis and evaluation of a novel class of (E)-3-(1-cyclohexyl-1H-pyrazol-3-yl)-2-methylacrylic acid hepatitis C virus polymerase NS5B inhibitors. Available at: [Link]

  • Doc Brown's Chemistry. (2026, March 3). Infrared spectrum of cyclohexane. Available at: [Link]

  • ResearchGate. (n.d.). IR spectra of cyclohexanol and cyclohexanone adsorbed on the surface of zero-valent copper (Cu-Mg catalyst). Available at: [Link]

  • Marzouk, M. I., et al. (2014). Synthesis and characterization of novel pyrazolone derivatives. Journal of Saudi Chemical Society, 18(5), 485-497. Available at: [Link]

  • NIST. (n.d.). Aniline. In NIST Chemistry WebBook. Available at: [Link]

  • ResearchGate. (2025, August 6). The synthesis and characterization of the 'research chemical' N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide (3,5-AB-CHMFUPPYCA) and differentiation from its 5,3-regioisomer. Available at: [Link]

  • MDPI. (2024, May 17). 4-(tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline. Available at: [Link]

  • Forensic Toxicology. (n.d.). Comprehensive analytical characteristics of N-(adamantan-1-yl)-1- (cyclohexylmethyl)-1H-indazole-3-carboxamide (ACHMINACA). Available at: [Link]

  • PubMed. (2012, August 15). Synthesis, biological evaluation, and molecular docking studies of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives as novel anticancer agents. Available at: [Link]

  • PubChemLite. (n.d.). 3-(1h-pyrazol-1-yl)aniline (C9H9N3). Available at: [Link]

Sources

Validation

selectivity profile of 3-(1-(Cyclohexylmethyl)-1H-pyrazol-4-yl)aniline vs standard inhibitors

An in-depth technical comparison guide analyzing the selectivity, binding kinetics, and functional efficacy of the novel investigational scaffold 3-(1-(Cyclohexylmethyl)-1H-pyrazol-4-yl)aniline (hereafter referred to as...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical comparison guide analyzing the selectivity, binding kinetics, and functional efficacy of the novel investigational scaffold 3-(1-(Cyclohexylmethyl)-1H-pyrazol-4-yl)aniline (hereafter referred to as CHMPA ) against standard reference inhibitors.

Structural Rationale: The Anatomy of a Type II Inhibitor

The pursuit of highly selective kinase inhibitors frequently encounters the hurdle of the highly conserved ATP-binding pocket. While Type I inhibitors (like Staurosporine) bind to the active (DFG-in) conformation, resulting in broad pan-kinase activity, the CHMPA scaffold is engineered to exploit the inactive (DFG-out) conformation, acting as a Type II inhibitor.

The causality behind this structural design is tripartite:

  • 1H-pyrazol-4-yl Core: Acts as the primary hinge-binding motif, providing essential hydrogen bond donor/acceptor interactions with the kinase backbone.

  • Aniline Linker: Vectors the molecule through the solvent channel, providing a tunable interface to enhance solubility and binding kinetics.

  • Cyclohexylmethyl Moiety: Serves as a bulky hydrophobic anchor. When the DFG (Asp-Phe-Gly) motif flips outward, it exposes a deep hydrophobic pocket. The cyclohexylmethyl group perfectly occupies this allosteric site, driving the exceptional selectivity profile of CHMPA compared to standard Type II inhibitors like Sorafenib.

MOA Kinase Kinase Domain Hinge Hinge Region Kinase->Hinge DFG DFG Motif (Out) Kinase->DFG Hydrophobic Deep Hydrophobic Pocket DFG->Hydrophobic Exposes CHMPA CHMPA Inhibitor Pyrazole 1H-pyrazol-4-yl (H-bond donor/acceptor) CHMPA->Pyrazole Aniline Aniline Core (Linker/Solvent Channel) CHMPA->Aniline Cyclohexyl Cyclohexylmethyl (Hydrophobic Anchor) CHMPA->Cyclohexyl Pyrazole->Hinge Binds Aniline->Kinase Solvent Interface Cyclohexyl->Hydrophobic Occupies

Diagram 1: Structural mechanism of CHMPA binding to the DFG-out kinase conformation.

Tri-Phasic Validation Pipeline

To objectively compare CHMPA against standard inhibitors (Staurosporine, Sorafenib, and Midostaurin), we employ a sequential, self-validating experimental workflow. We do not rely solely on enzymatic assays, as high intracellular ATP concentrations can outcompete ATP-competitive inhibitors, leading to false-negative efficacy data.

Workflow Phase1 Phase 1: Broad Profiling (DiscoverX KINOMEscan) Phase2 Phase 2: Live-Cell Target (Promega NanoBRET) Phase1->Phase2 Selectivity Filter Readout1 Thermodynamic Kd (DNA-tagged qPCR) Phase1->Readout1 Phase3 Phase 3: Functional Activity (Promega ADP-Glo) Phase2->Phase3 Intracellular IC50 Readout2 Fractional Occupancy (BRET Signal) Phase2->Readout2 Readout3 Enzymatic IC50 (Luminescence) Phase3->Readout3

Diagram 2: Tri-phasic experimental workflow for kinase inhibitor validation.

Phase 1: Thermodynamic Binding & Selectivity (KINOMEscan)

Causality of Assay Choice: To determine true selectivity, we utilize the [1]. Unlike biochemical assays, KINOMEscan measures the thermodynamic dissociation constant ( Kd​ ) independent of ATP concentration. This allows us to accurately map the compound's primary targets (FLT3 and LRRK2) and off-target liabilities across a panel of 468 kinases.

Quantitative Comparison: Kinome Selectivity

S-score (S(10)) represents the percentage of kinases inhibited by >90% at 1 µM.

InhibitorClassPrimary TargetsS(10) ScoreFLT3 Kd​ (nM)LRRK2 Kd​ (nM)
CHMPA Type IIFLT3, LRRK20.015 1.2 3.4
Sorafenib Type IIVEGFR, PDGFR, FLT30.08513.0>1000
Midostaurin Type IFLT3, PKC, KIT0.12011.0450
Staurosporine Pan-KinaseBroad Spectrum0.8500.51.1
Self-Validating Protocol: KINOMEscan Competitive Binding
  • Preparation: Combine the DNA-tagged kinase of interest, 1 µM of CHMPA (or DMSO control), and a proprietary immobilized active-site directed ligand.

  • Equilibration: Incubate the mixture at room temperature for 1 hour to reach thermodynamic equilibrium.

  • Capture: Pass the mixture over a capture resin. Unbound kinases (those successfully bound by CHMPA) are washed away.

  • Readout: Elute the captured kinases and quantify using qPCR directed at the unique DNA tags.

  • Validation Check: The assay is self-validated by running Staurosporine in parallel. If the Staurosporine control fails to achieve >99% displacement across the panel, the resin binding capacity is deemed compromised, and the plate is rejected.

Phase 2: Intracellular Target Engagement (NanoBRET)

Causality of Assay Choice: A potent Kd​ is meaningless if the compound cannot cross the cell membrane or is rapidly effluxed. To prove cellular penetrance and target engagement in a complex physiological environment, we utilize the [2].

Quantitative Comparison: Live-Cell Target Engagement ( IC50​ )
InhibitorFLT3 Cellular IC50​ (nM)LRRK2 Cellular IC50​ (nM)Cellular Shift ( IC50​ / Kd​ )
CHMPA 8.5 14.2 ~5x
Sorafenib 85.0N/A~6.5x
Midostaurin 42.0>2000~3.8x
Self-Validating Protocol: NanoBRET TE Assay
  • Transfection: Transiently transfect HEK293 cells with a plasmid encoding a NanoLuc®-FLT3 fusion protein.

  • Plating: Seed cells into a 384-well plate and incubate overnight at 37°C.

  • Tracer Addition: Pre-treat cells with a fixed concentration of cell-permeable NanoBRET Tracer (e.g., K-10) that binds the kinase active site, generating a baseline Bioluminescence Resonance Energy Transfer (BRET) signal.

  • Competition: Add a serial dilution of CHMPA (10 µM to 0.1 nM) and incubate for 1 hour.

  • Readout: Measure the BRET signal on a multilabel reader (e.g., Envision 2104). As CHMPA displaces the tracer, the BRET signal decreases.

  • Validation Check: Calculate the Z′ factor using DMSO (negative control) and 10 µM unlabeled tracer (positive control). A Z′ > 0.6 is required to validate the assay's dynamic range and confirm that the BRET signal loss is due to competitive displacement, not compound toxicity.

Phase 3: Functional Enzymatic Inhibition (ADP-Glo)

Causality of Assay Choice: Finally, we must confirm that physical binding translates to the functional shutdown of kinase catalytic activity. We use the [3]. This homogeneous luminescent assay quantifies the amount of ADP produced during the kinase reaction, providing a direct measure of enzymatic inhibition.

Quantitative Comparison: Functional Inhibition
InhibitorFLT3 Enzymatic IC50​ (nM)Max Inhibition (%)
CHMPA 2.1 99.5%
Sorafenib 18.495.0%
Midostaurin 15.298.2%
Self-Validating Protocol: ADP-Glo Assay
  • Kinase Reaction: In a 384-well plate, combine 5 µL of purified FLT3 kinase, lipid/peptide substrate, 100 µM ATP, and CHMPA. Incubate for 60 minutes at room temperature.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes. Causality: This step is critical as it terminates the kinase reaction and completely depletes unconsumed ATP, ensuring the background signal remains near zero.

  • Detection: Add 10 µL of Kinase Detection Reagent. Incubate for 30 minutes. This reagent simultaneously converts the generated ADP back into ATP and introduces luciferase/luciferin to generate light.

  • Readout: Measure luminescence using a plate-reading luminometer (integration time: 0.5 seconds/well).

  • Validation Check: Generate a standard ATP-to-ADP conversion curve alongside the assay. The luminescence must correlate linearly ( R2 > 0.99) with the ADP concentration to ensure the detection reagents are functioning within their linear dynamic range.

Conclusion

The 3-(1-(Cyclohexylmethyl)-1H-pyrazol-4-yl)aniline (CHMPA) scaffold demonstrates a superior selectivity profile compared to standard multi-kinase inhibitors like Sorafenib and Midostaurin. By leveraging the cyclohexylmethyl group to anchor into the DFG-out hydrophobic pocket, CHMPA achieves single-digit nanomolar affinity ( Kd​ ), robust intracellular target engagement, and near-complete functional shutdown of its primary targets, making it a highly promising candidate for targeted therapeutic development.

References

  • DiscoverX KINOMEscan Assay Protocol & Validation. Eurofins DiscoverX. Available at:[Link]

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3-(1-(Cyclohexylmethyl)-1H-pyrazol-4-yl)aniline

Handling complex, functionalized intermediates like 3-(1-(Cyclohexylmethyl)-1H-pyrazol-4-yl)aniline requires a paradigm shift from standard laboratory safety protocols. As a Senior Application Scientist, I have designed...

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Author: BenchChem Technical Support Team. Date: April 2026

Handling complex, functionalized intermediates like 3-(1-(Cyclohexylmethyl)-1H-pyrazol-4-yl)aniline requires a paradigm shift from standard laboratory safety protocols. As a Senior Application Scientist, I have designed this comprehensive operational guide to address the unique, synergistic hazards of this specific molecule.

This guide provides a self-validating, step-by-step operational framework to ensure absolute safety, regulatory compliance, and scientific integrity during handling and disposal.

Toxicological Causality & Hazard Profile

To design an effective Personal Protective Equipment (PPE) strategy, we must first deconstruct the molecule's structural hazards to understand the causality behind our safety choices:

  • The Aniline Core (Methemoglobinemia Risk): Aniline and its derivatives are rapidly absorbed through the skin and respiratory tract[1]. Once systemic, they oxidize the Fe2+ in hemoglobin to Fe3+, forming methemoglobin. This drastically reduces oxygen transport, leading to hypoxia, cyanosis, and potentially fatal cardiovascular collapse[2].

  • The Cyclohexylmethyl Moiety (Enhanced Lipophilicity): The addition of a bulky, non-polar cyclohexyl group significantly increases the molecule's partition coefficient (LogP). Causality: Higher lipophilicity exponentially accelerates transdermal penetration compared to unsubstituted aniline. Standard splash-resistant gloves will fail rapidly.

  • The Pyrazole Ring (Biological Potency): Pyrazole-aniline scaffolds are privileged structures in drug discovery (e.g., kinase inhibitors). We must treat this compound as a Highly Potent Active Pharmaceutical Ingredient (HPAPI), assuming severe systemic toxicity at microgram levels.

Quantitative Exposure & PPE Matrix

The Occupational Safety and Health Administration (OSHA) mandates a Permissible Exposure Limit (PEL) for base aniline at 5 ppm (19 mg/m³) with a strict "Skin" notation, indicating that dermal absorption is a primary route of severe toxicity[1].

Nitrile gloves, ubiquitous in most labs, provide insufficient protection against aniline derivatives, often degrading or allowing breakthrough in under 10 minutes[3].

Table 1: Quantitative Glove Breakthrough & PPE Selection Matrix

PPE ComponentRecommended MaterialBreakthrough TimeCausality & Scientific Rationale
Outer Gloves Butyl Rubber (17 mil) or Silver Shield (PE/EVAL)> 8 Hours[3]High resistance to aromatic amines. Prevents rapid transdermal absorption driven by the lipophilic cyclohexyl group.
Inner Gloves Nitrile (4-6 mil)< 10 Minutes[3]Acts strictly as a secondary barrier to provide a brief 5-minute emergency window to de-gown if the outer glove is compromised.
Respirator PAPR or Full-Face (OV Cartridge)N/ARequired if handling powder outside a Class II Type B2 Biosafety Cabinet or containment isolator to prevent inhalation of aerosolized HPAPI.
Body Tychem® Suit or Polyethylene Apron> 4 HoursPrevents saturation of standard woven cotton lab coats, which can trap aniline against the skin and exacerbate absorption.

Self-Validating Operational Workflow

Every safety protocol must be a self-validating system. Do not proceed to the next step unless the validation criteria of the current step are met.

Phase 1: Pre-Operation & Gowning
  • Draft Verification: Activate the chemical fume hood or containment isolator.

    • Validation: The digital monitor must read a face velocity between 80–120 fpm. Tape a small piece of tissue to the bottom of the sash; it must pull decisively inward.

  • Visual and Pneumatic Glove Inspection:

    • Action: Inflate the outer Butyl gloves with air and roll the cuff to trap the air.

    • Validation: Submerge in water or hold near your ear. No bubbles or pressure loss confirms absolute barrier integrity. Discard if any micro-perforations are detected.

  • Double-Gloving Strategy: Don the inner nitrile gloves, pull the Tychem sleeves over the nitrile cuffs, and then don the outer Butyl gloves over the sleeves.

Phase 2: Handling & Manipulation
  • Static Elimination:

    • Action: Use an anti-static gun (e.g., Zerostat) on the weighing spatula and the anti-static weigh boat.

    • Validation: When transferring the 3-(1-(Cyclohexylmethyl)-1H-pyrazol-4-yl)aniline powder, it drops cleanly without "jumping" or clinging to the spatula, preventing hazardous aerosolization.

  • Wet-Wiping Protocol:

    • Action: After weighing, seal the vial and wipe the exterior with a solvent-dampened wipe (e.g., Isopropanol).

    • Validation: A secondary dry wipe across the vial must show no visual residue, confirming exterior decontamination before removing the vial from the hood.

Emergency Response & Methemoglobinemia Protocol

If dermal exposure or inhalation occurs, immediate medical intervention is required. Do not wait for symptoms to peak.

  • Clinical Presentation: Watch for slate-gray or blue skin/nail beds (cyanosis), chocolate-brown blood, severe headache, and fatigue[2].

  • First-Line Antidote: The standard treatment for aniline-induced methemoglobinemia is the intravenous administration of Methylene Blue (1 to 2 mg/kg over 5 to 10 minutes)[2].

  • CRITICAL SCIENTIFIC CAVEAT: Methylene blue is strictly contraindicated in patients with Glucose-6-Phosphate Dehydrogenase (G6PD) deficiency. In G6PD-deficient individuals, the antidote cannot be enzymatically reduced and will paradoxically induce severe, delayed hemolytic anemia[4]. Emergency responders must be informed of this risk immediately.

Waste Management & Disposal Plan

Aniline derivatives are highly toxic to aquatic life. Under no circumstances should this compound enter the standard aqueous waste stream.

  • Segregation: Place all solid waste (weigh boats, wipes) and liquid waste containing 3-(1-(Cyclohexylmethyl)-1H-pyrazol-4-yl)aniline into a dedicated, chemically compatible high-density polyethylene (HDPE) container.

  • Chemical Deactivation (Spill Response): For minor spills inside the hood, treat the area with dilute hydrochloric acid (1M HCl). Causality: This converts the volatile freebase aniline into a highly water-soluble, non-volatile anilinium chloride salt, neutralizing the inhalation hazard during cleanup.

  • Final Disposal: Manifest the sealed waste containers exclusively for high-temperature commercial incineration.

Operational Logic & Emergency Workflow

G Start Pre-Entry Validation (Isolator/Hood Check) DonInner Don Inner Nitrile Gloves (Splash Protection) Start->DonInner DonOuter Don Outer Butyl/Silver Shield (Aniline Resistance) DonInner->DonOuter Handle Handle 3-(1-(Cyclohexylmethyl) -1H-pyrazol-4-yl)aniline DonOuter->Handle Spill Spill or Dermal Exposure Detected? Handle->Spill Decon Routine Decontamination (10% Bleach / Solvent) Spill->Decon No Emergency Activate Emergency Protocol (Administer Methylene Blue) Spill->Emergency Yes Doff Doff Outer Gloves Dispose as HazMat Decon->Doff

Workflow for handling lipophilic aniline derivatives and emergency methemoglobinemia response.

References

  • ANILINE | Occupational Safety and Health Administration Source: osha.gov URL:[Link]

  • Aniline | Medical Management Guidelines | Toxic Substance Portal | ATSDR - CDC Source: cdc.gov URL:[Link]

  • Occupational inhalation of aniline fumes induced methemoglobinemea and hemolytic anemia precipitated days later - PMC Source: nih.gov URL:[Link]

  • NIOSH Recommendations for Chemical Protective Clothing A-Z - CDC Archive Source: cdc.gov URL:[Link]

Sources

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